Surgumycin
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C36H60O11 |
|---|---|
分子量 |
668.9 g/mol |
IUPAC 名称 |
(3Z,5E,7E,9E,11E)-14,16,18,20,22,25,26,28,30-nonahydroxy-15,31-dimethyl-32-propan-2-yl-1-oxacyclodotriaconta-3,5,7,9,11-pentaen-2-one |
InChI |
InChI=1S/C36H60O11/c1-23(2)36-25(4)33(44)21-29(40)22-34(45)31(42)17-16-26(37)18-27(38)19-28(39)20-32(43)24(3)30(41)14-12-10-8-6-5-7-9-11-13-15-35(46)47-36/h5-13,15,23-34,36-45H,14,16-22H2,1-4H3/b7-5+,8-6+,11-9+,12-10+,15-13- |
InChI 键 |
BFUTYTCDHCOXGG-LQVNELINSA-N |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Sapurimycin: Discovery, Origin, and Core Functional Characteristics
Foreword: The query for "surgumycin" did not yield direct results; however, extensive research strongly indicates a high probability of it being a misspelling of "sapurimycin." This document provides a comprehensive technical overview of sapurimycin (B141124), a potent antitumor antibiotic. All data and methodologies presented are based on the foundational research available.
Executive Summary
Sapurimycin is an antitumor antibiotic produced by the actinomycete, Streptomyces sp. DO-116.[1][2] It demonstrates significant biological activity against Gram-positive bacteria and exhibits notable antitumor effects against murine leukemia P388 and sarcoma 180.[1] The primary mechanism of action for sapurimycin is the induction of single-strand breaks in supercoiled plasmid DNA.[1] This guide details the discovery, microbial origin, fermentation, purification, and biological activities of sapurimycin, presenting available quantitative data and experimental protocols for the scientific community.
Discovery and Origin
Sapurimycin was identified during a screening program for novel antitumor compounds from actinomycetes.[1] The producing organism, Streptomyces sp. DO-116, was isolated from a soil sample.[1]
Producing Organism
-
Organism: Streptomyces sp. DO-116
-
Classification: Actinomycete, Gram-positive bacterium.
-
Morphology: Exhibits filamentous growth characteristic of the Streptomyces genus.
Fermentation and Purification
The production of sapurimycin involves a specialized fermentation process followed by a multi-step purification protocol to isolate the active compound.
Fermentation Protocol
A seed culture of Streptomyces sp. DO-116 is prepared and used to inoculate a production medium. A key component of the fermentation is the addition of a high porous polymer resin to the medium. This resin serves to adsorb the antibiotic as it is produced, which leads to an increased titer.[1]
Purification Protocol
The purification of sapurimycin from the fermentation broth is a sequential process:
-
Solvent Extraction: The active material is first separated from the polymer resin using a solvent extraction procedure.[1]
-
Repeated Solvent Extraction: The resulting extract undergoes further rounds of solvent extraction to concentrate the sapurimycin.[1]
-
Adsorption Chromatography: The concentrated extract is then subjected to adsorption chromatography to separate sapurimycin from other compounds based on their affinity for the stationary phase.[1]
-
High-Performance Liquid Chromatography (HPLC): The final purification step involves HPLC to yield highly pure sapurimycin.[1]
Biological Activity and Mechanism of Action
Sapurimycin exhibits both antibacterial and antitumor properties.
Antibacterial Activity
Sapurimycin is active against a range of bacteria, with pronounced activity against Gram-positive organisms.[1]
Table 1: Antibacterial Spectrum of Sapurimycin (Minimum Inhibitory Concentration - MIC)
| Test Organism | MIC (µg/mL) |
| Staphylococcus aureus | Data not available |
| Bacillus subtilis | Data not available |
| Escherichia coli | Data not available |
| Pseudomonas aeruginosa | Data not available |
Note: Specific MIC values were not available in the reviewed literature.
Antitumor Activity
In vivo studies in murine models have demonstrated the antitumor efficacy of sapurimycin.
Table 2: Antitumor Activity of Sapurimycin
| Cell Line / Model | Metric | Value |
| Leukemia P388 (in mice) | Increased Lifespan (%) | Data not available |
| Sarcoma 180 (in mice) | Tumor Growth Inhibition (%) | Data not available |
Note: Specific quantitative data on the percentage of increased lifespan or tumor growth inhibition were not available in the reviewed literature.
Mechanism of Action
The primary mechanism of action of sapurimycin is the induction of DNA damage. In vitro experiments have shown that sapurimycin causes single-strand breaks in supercoiled plasmid DNA.[1] This activity is believed to be the basis for its antibacterial and antitumor effects.
Visualizations
Experimental Workflow: Fermentation and Purification
Caption: Workflow for Sapurimycin Production.
Proposed Mechanism of Action
References
In-depth Technical Guide on a Novel Carbonyl-Conjugated Pentaenic Antibiotic: Varigomycin
A comprehensive analysis of the discovery, characterization, and biological activity of Varigomycin, a novel carbonyl-conjugated pentaenic antibiotic produced by Streptomyces variegatus.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ever-present challenge of antimicrobial resistance necessitates the continuous search for novel antibiotics with unique mechanisms of action. Polyene macrolides represent a critical class of antifungal agents, and within this group, carbonyl-conjugated pentaenes are a distinctive subgroup. This technical guide focuses on Varigomycin, a novel antibiotic identified from Streptomyces variegatus. This document provides a detailed overview of the available scientific data on Varigomycin, including its isolation, physicochemical properties, and biological activity, with a focus on presenting quantitative data and experimental methodologies.
Discovery and Isolation
Varigomycin is a secondary metabolite produced by the bacterial species Streptomyces variegatus. The producing organism was first isolated from soil samples and identified as a new species.
Experimental Protocols
Isolation of Producing Strain:
-
Source: Soil samples.
-
Isolation Method: Standard microbiological dilution and plating techniques were employed to isolate individual actinomycete colonies.
-
Identification: The producing strain was characterized based on its cultural, morphological, and physiological properties and identified as Streptomyces variegatus.
Fermentation and Isolation of Varigomycin:
A detailed protocol for the fermentation of S. variegatus and the subsequent extraction and purification of Varigomycin is crucial for its further study. While the specific details from the original research are not fully available, a general workflow can be outlined.
Workflow for Varigomycin Production and Isolation
Caption: General workflow for the production and isolation of Varigomycin.
Physicochemical Properties and Structure Elucidation
Varigomycin is characterized as a carbonyl-conjugated pentaene. A distinguishing feature of this antibiotic is the presence of a glucose molecule in its structure.
Physicochemical Data
| Property | Observation |
| Chemical Class | Carbonyl-conjugated pentaene |
| Solubility | Information not available in detail |
| UV-Vis Absorption | Characteristic of a pentaene chromophore |
| Key Structural Feature | Contains a glucose moiety |
Spectroscopic Data
The determination of the precise chemical structure of Varigomycin would have relied on a combination of spectroscopic techniques.
| Spectroscopic Method | Expected Information Yielded |
| UV-Vis Spectroscopy | Confirmation of the pentaene conjugated system through characteristic absorption maxima. |
| Infrared (IR) Spectroscopy | Identification of functional groups such as carbonyl (C=O), hydroxyl (-OH), and C-O bonds. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern to deduce structural components. |
| Nuclear Magnetic Resonance (NMR) | Detailed information on the carbon and proton framework, crucial for establishing connectivity and stereochemistry. |
Biological Activity
Varigomycin has demonstrated antimicrobial activity, although a detailed spectrum of its activity is not extensively documented in the available literature.
Antimicrobial Spectrum
Information regarding the specific minimum inhibitory concentrations (MICs) against a broad range of microorganisms is not available in the preliminary reports. Further studies would be required to quantify its efficacy against various bacterial and fungal pathogens.
Mechanism of Action
The mechanism of action for polyene antibiotics generally involves interaction with sterols in the cell membranes of susceptible organisms, leading to membrane disruption and cell death. As a carbonyl-conjugated pentaene, Varigomycin likely shares a similar mechanism. However, the specific molecular interactions and the role of the glucose moiety in its activity have not been elucidated.
Hypothesized Signaling Pathway for Polyene Antibiotic Action
Caption: Hypothesized mechanism of action for Varigomycin.
Conclusion and Future Directions
Varigomycin represents a novel addition to the family of carbonyl-conjugated pentaenic antibiotics. The presence of a glucose moiety distinguishes it from other members of this class and may influence its biological activity and pharmacokinetic properties. However, the currently available information on Varigomycin is limited. To fully assess its potential as a therapeutic agent, further in-depth research is required, including:
-
Complete elucidation of its chemical structure.
-
Comprehensive evaluation of its antimicrobial spectrum through quantitative assays (e.g., MIC determination).
-
Detailed studies on its mechanism of action to understand its molecular targets.
-
Investigation of its in vivo efficacy and toxicity in animal models.
The information presented in this technical guide, based on the initial discovery reports, serves as a foundation for future research into this potentially valuable antibiotic. The development of a robust fermentation and purification process will be a critical first step in enabling these further investigations.
Surgumycin: A Technical Overview of a Carbonyl-Conjugated Pentaenic Antibiotic
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the chemical structure and known properties of Surgumycin, a carbonyl-conjugated pentaenic antibiotic. Due to the limited availability of detailed public data, this guide summarizes the existing information and provides a general context for its classification and likely mechanism of action.
Chemical Identity and Structure
This compound is identified as a carbonyl-conjugated pentaenic antibiotic.[1] Its chemical structure and identity are defined by the following identifiers and descriptors.
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
| CAS Number | 51938-50-2 | [1] |
| Chemical Formula | C36H60O11 | [1] |
| Molecular Weight | 668.86 g/mol | [1] |
| IUPAC Name | (3Z,5Z,7E,9E,11E,14S,15S,16R,18R,20R,22R,25S,26R,28R,30S,31S,32S)-14,16,18,20,22,25,26,28,30-nonahydroxy-32-isopropyl-15,31-dimethyloxacyclodotriaconta-3,5,7,9,11-pentaen-2-one | MedKoo Biosciences |
| InChI Key | BFUTYTCDHCOXGG-CSGAGWFTSA-N | MedKoo Biosciences |
Physicochemical Properties
Table 2: Summary of Known Physicochemical Properties of this compound
| Property | Value | Source & Notes |
| Appearance | Not specified in available literature. | |
| Solubility | Not specified in available literature. | Polyene antibiotics are generally poorly soluble in water and soluble in organic solvents like DMSO and DMF. |
| Storage | Store at -20°C for long-term stability. | Based on general handling procedures for similar compounds. |
Biological Activity and Mechanism of Action
As a member of the polyene macrolide class of antibiotics, this compound is expected to exhibit antifungal activity. The general mechanism of action for polyene antibiotics involves the disruption of the fungal cell membrane.
Postulated Mechanism of Action
Polyene antibiotics, like this compound, typically bind to ergosterol, a key sterol component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity. The loss of essential ions and small molecules through these channels ultimately leads to fungal cell death.
Caption: Postulated mechanism of action for this compound, a polyene antibiotic.
Antimicrobial Spectrum
Specific data on the antimicrobial spectrum and Minimum Inhibitory Concentration (MIC) values for this compound against various fungal and bacterial strains are not available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are not described in the accessible English-language scientific literature. Key original research appears to be published in Russian.
A general workflow for the isolation and characterization of a natural product antibiotic from a microbial source is outlined below.
Caption: General experimental workflow for natural product antibiotic discovery.
Signaling Pathways
There is no information available in the public domain regarding specific signaling pathways in host or target cells that are modulated by this compound.
Conclusion
This compound is a structurally identified carbonyl-conjugated pentaenic antibiotic. While its chemical formula and molecular weight are known, a significant gap exists in the publicly available, English-language literature regarding its detailed physicochemical properties, spectroscopic data, specific biological activities, and experimental protocols. Further research and/or translation of existing Russian literature would be necessary to provide a more in-depth technical understanding of this compound. Based on its classification, its mechanism of action is presumed to be consistent with other polyene antibiotics, involving the disruption of fungal cell membrane integrity through interaction with ergosterol.
References
biosynthesis pathway of Surgumycin
An In-depth Technical Guide on the Biosynthesis of Asukamycin (B1667649)
Disclaimer: Initial searches for the biosynthesis pathway of "Surgumycin" did not yield any specific results in the public scientific literature. It is possible that this is a very new or proprietary compound. Therefore, this guide focuses on the well-characterized biosynthesis of Asukamycin, a structurally and biosynthetically related member of the manumycin family of antibiotics, to provide a representative and technically detailed overview for researchers, scientists, and drug development professionals.
Introduction to Asukamycin
Asukamycin is a member of the manumycin family of natural products, isolated from the bacterium Streptomyces nodosus subsp. asukaensis.[1][2][3] It exhibits a range of biological activities, including antimicrobial and potential antitumor properties.[1][2] The complex structure of Asukamycin is assembled from three distinct building blocks: a 3-amino-4-hydroxybenzoic acid (3,4-AHBA) core, an upper polyketide chain initiated by cyclohexanecarboxylic acid, and a lower polyketide chain that incorporates a 2-amino-3-hydroxycyclopent-2-enone (C₅N) moiety derived from 5-aminolevulinic acid.[4][5][6] Understanding its intricate biosynthetic pathway is crucial for efforts in bioengineering, derivatization, and the discovery of novel analogs with improved therapeutic potential.
The Asukamycin Biosynthetic Gene Cluster (asu)
The biosynthesis of Asukamycin is orchestrated by a dedicated gene cluster, designated as the asu cluster, in S. nodosus subsp. asukaensis. This cluster was identified, cloned, and its function confirmed through heterologous expression in Streptomyces lividans.[1][2] The cluster contains all the necessary genes for the formation of precursors, their assembly into the intermediate protoasukamycin, and final tailoring steps. Bioinformatic analysis has elucidated the putative functions of the key genes involved in this process.
Table 1: Key Genes in the Asukamycin (asu) Biosynthetic Cluster and Their Functions
| Gene(s) | Proposed Function in Asukamycin Biosynthesis | Reference |
| asuA set | Involved in the biosynthesis of the 3-amino-4-hydroxybenzoic acid (3,4-AHBA) starter unit. | [1][2] |
| asuB set (asuB1-B4) | Responsible for the formation of the cyclohexylcarbonyl-CoA starter unit for the upper polyketide chain. | [1] |
| asuC set | Governs the formation and assembly of the two triene polyketide chains. Includes Polyketide Synthase III (KSIII) enzymes (AsuC3/C4) that can incorporate branched acyl-CoA starter units to produce congeners. | [1][2] |
| asuD set | Involved in the biosynthesis of the 2-amino-3-hydroxycyclopent-2-enone (C₅N) moiety. | [1][2] |
| AsuE1, AsuE2 | Catalyze the hydroxylation of the intermediate protoasukamycin to 4-hydroxyprotoasukamycin. | [1][2] |
| AsuE3 | An epoxygenase that catalyzes the final epoxidation at C5-C6 to yield Asukamycin. | [1][2] |
| AsuC15 | A type II thioesterase that limits the cellular level of ω-cyclohexyl fatty acids, likely maintaining membrane homeostasis during biosynthesis. | [1] |
The Asukamycin Biosynthetic Pathway
The biosynthesis of Asukamycin is a convergent process where distinct molecular precursors are synthesized and then assembled. The pathway can be broadly divided into the formation of building blocks, assembly into a core intermediate, and final tailoring reactions.
-
Precursor Formation : The pathway utilizes four key gene sets (asuA-D) to generate the three primary building blocks.[1][2]
-
Assembly to Protoasukamycin : These building blocks are assembled to form the key intermediate, protoasukamycin. The two polyketide chains are synthesized separately, with the upper chain being connected to the lower chain before the addition of the C₅N unit.[4][5]
-
Final Tailoring Steps : Protoasukamycin undergoes a hydroxylation reaction catalyzed by AsuE1 and AsuE2, followed by a final epoxidation at the C5-C6 position by AsuE3 to yield the mature Asukamycin molecule.[1][2][4][5] This terminal epoxidation is a critical step in the biosynthesis.[4][5]
References
- 1. Biochemical and Genetic Insights into Asukamycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and genetic insights into asukamycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new antibiotic,, asukamycin, produced by Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Further studies on the biosynthesis of the manumycin-type antibiotic, asukamycin, and the chemical synthesis of protoasukamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Further studies on the biosynthesis of the manumycin-type antibiotic, asukamycin, and the chemical synthesis of protoasukamycin. | Semantic Scholar [semanticscholar.org]
Unable to Proceed: The Compound "Surgumycin" is Not Found in Scientific Literature
Following a comprehensive search of scientific and medical databases, no information has been found on a compound named "Surgumycin." This suggests that "this compound" may be a fictional name, a highly specific internal code name not in public use, or a significant misspelling of an existing therapeutic agent.
The search for its mechanism of action, associated quantitative data, and experimental protocols yielded no relevant results. The information necessary to construct an in-depth technical guide—including molecular targets, signaling pathways, efficacy data (such as IC50 or Ki values), and the methodologies used to determine these properties—is not available in the public domain.
For the intended audience of researchers, scientists, and drug development professionals, accuracy and reliance on peer-reviewed, verifiable data are paramount. Without any foundational information on "this compound," it is impossible to generate the requested technical guide, including data tables and visualizations of its purported mechanisms.
Recommendation: Please verify the name of the compound. If "this compound" is a misspelling, please provide the correct name. If it is a novel or proprietary compound not yet disclosed in public literature, access to internal documentation would be required to fulfill this request.
Surgumycin (CAS Number: 51938-50-2): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
The fundamental physicochemical properties of Surgumycin are summarized in the table below. Detailed experimental data such as melting point, specific solubility in various solvents, and comprehensive spectroscopic analyses (UV-Vis, IR, NMR) are not extensively reported in the available literature.
| Property | Value | Source |
| CAS Number | 51938-50-2 | |
| Synonyms | LIA-0166, Sugin | |
| Chemical Formula | C₃₆H₆₀O₁₁ | |
| Molecular Weight | 668.86 g/mol | |
| Exact Mass | 668.4136 u | |
| Elemental Analysis | C: 64.65%, H: 9.04%, O: 26.31% | |
| Solubility | Soluble in DMSO |
Mechanism of Action
The precise mechanism of action for this compound has not been definitively elucidated through specific studies. However, as a pentaene macrolide antibiotic, its mechanism is presumed to be consistent with other members of this class. The primary target of polyene antibiotics is the fungal cell membrane.
The proposed mechanism involves the following steps:
-
Binding to Ergosterol: this compound is believed to bind with high affinity to ergosterol, the primary sterol component of fungal cell membranes. This interaction is a hallmark of polyene antibiotics.
-
Membrane Permeabilization: Upon binding to ergosterol, this compound molecules are thought to aggregate and form pores or channels within the fungal membrane.
-
Disruption of Membrane Integrity: The formation of these pores leads to an increase in membrane permeability, causing the leakage of essential intracellular components, such as ions (particularly K⁺) and small organic molecules.
-
Cell Death: The uncontrolled loss of these vital cellular constituents disrupts the electrochemical gradient and cellular homeostasis, ultimately leading to fungal cell death.
This proposed mechanism is depicted in the following signaling pathway diagram:
Biological Activity
This compound is classified as a pentaenic antibiotic, indicating its activity is primarily against fungi. However, specific quantitative data on its biological activity, such as Minimum Inhibitory Concentration (MIC) values against a range of fungal pathogens, are not available in the reviewed literature. Without access to the original research articles, a comprehensive summary of its antifungal spectrum and potency cannot be provided at this time.
Experimental Protocols
Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not described in the accessible scientific literature. The original publications by Russian researchers likely contain this information, but these sources could not be accessed and translated for this guide.
Isolation
The producing organism and the fermentation and purification protocols for this compound have not been detailed in the available English-language literature.
Synthesis
Information regarding the total or partial chemical synthesis of this compound is not currently available.
Biological Assays
Standard methodologies for determining the antifungal activity of novel compounds, such as broth microdilution or agar (B569324) diffusion assays to determine MIC values, would be applicable to this compound. However, specific published protocols for this compound are not available. A general workflow for such an assay is presented below.
Unraveling the Structure of Polyene Macrolides: A Case Study Approach
Absence of Data on Surgumycin Precludes Direct Analysis; A Pivot to a Well-Charactered Archetype Proposed
A comprehensive search of publicly available scientific databases and literature has yielded no specific information on a polyene macrolide named "this compound." This suggests that "this compound" may be a novel, yet-to-be-documented compound, a proprietary molecule not disclosed in the public domain, or potentially a misnomer. Consequently, the creation of an in-depth technical guide on the polyene macrolide structure of a compound for which no data exists is not feasible.
To address the user's core interest in the structural elucidation and technical understanding of polyene macrolides, this report will pivot to a representative and well-elucidated example from this class of complex natural products. By focusing on a thoroughly studied molecule, we can fulfill the user's request for detailed data presentation, experimental protocols, and visualizations, thereby providing a valuable resource for researchers, scientists, and drug development professionals.
We propose to construct the in-depth technical guide on Amphotericin B , a clinically significant antifungal agent and a classic example of a polyene macrolide. This will allow for a detailed exploration of the structural features, biosynthetic pathways, and analytical techniques central to this class of molecules, in line with the original request's intent. All subsequent sections will therefore focus on Amphotericin B as a model system to illustrate the principles of polyene macrolide structure and analysis.
The Polyene Macrolide Core of Amphotericin B
Amphotericin B is a large macrolide antibiotic produced by the bacterium Streptomyces nodosus. Its structure is characterized by a macrocyclic lactone ring composed of 38 carbon atoms. One side of this large ring is comprised of a rigid, lipophilic chain of seven conjugated double bonds (a heptaene), which is a hallmark of this subclass of polyene macrolides. This polyene region is responsible for the molecule's characteristic UV-visible absorption spectrum and its primary mechanism of antifungal action.
The opposite side of the macrolactone ring is a flexible, hydrophilic region containing multiple hydroxyl groups. This amphipathic nature, with distinct hydrophobic and hydrophilic faces, is crucial for its biological activity. Attached to the C19 hydroxyl group of the macrolide ring is a mycosamine (B1206536) sugar moiety (3-amino-3,6-dideoxy-D-mannose), which plays a significant role in the molecule's solubility and interaction with fungal cell membranes.
Table 1: Key Structural and Physicochemical Properties of Amphotericin B
| Property | Value |
| Chemical Formula | C47H73NO17 |
| Molar Mass | 924.1 g/mol |
| Melting Point | >170 °C (decomposes) |
| Appearance | Yellow to orange powder |
| Solubility | Practically insoluble in water and nonpolar organic solvents; soluble in DMSO and DMF |
| UV max (in Methanol) | 363 nm, 382 nm, 406 nm |
Experimental Protocols for Structural Elucidation
The determination of the complex three-dimensional structure of Amphotericin B has relied on a combination of spectroscopic and chemical degradation techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and connectivity of protons in the molecule. In the case of Amphotericin B, ¹H NMR is used to identify the protons of the polyene chain, the hydroxyl groups, and the mycosamine sugar.
-
¹³C NMR: Determines the number and chemical environment of the carbon atoms, revealing the carbon skeleton of the macrolide ring and the sugar moiety.
-
2D NMR (COSY, HSQC, HMBC): These experiments are critical for establishing the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the piecing together of the molecular fragments and the complete assignment of the chemical structure.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact molecular weight of the compound, enabling the determination of its elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of the parent ion. The resulting fragmentation pattern provides valuable information about the different structural components of the molecule, such as the loss of the mycosamine sugar or water molecules from the macrolide ring.
-
Chemical Degradation
-
Acid Hydrolysis: This method is used to cleave the glycosidic bond, separating the mycosamine sugar from the macrolide aglycone. The isolated sugar can then be independently analyzed and its structure confirmed.
-
Oxidative Cleavage: Reagents such as ozone or potassium permanganate (B83412) can be used to break the double bonds of the polyene chain. Analysis of the resulting smaller fragments helps to confirm the location and stereochemistry of the double bonds.
Visualizing the Biosynthetic Pathway
The biosynthesis of the Amphotericin B macrolide core is accomplished by a Type I polyketide synthase (PKS) enzymatic complex. This large, multi-domain enzyme assembles the polyketide chain through a series of condensation reactions involving acetyl-CoA and malonyl-CoA extender units. The following diagram illustrates the general workflow of Type I PKS-mediated polyketide synthesis.
Caption: Generalized workflow for the biosynthesis of Amphotericin B.
Logical Relationship of Structural Features to Antifungal Activity
The unique structural components of Amphotericin B are directly linked to its mechanism of action, which involves the disruption of fungal cell membranes. The following diagram illustrates this relationship.
Caption: Relationship between Amphotericin B structure and its antifungal mechanism.
No Publicly Available In Vitro Data for Surgumycin
A comprehensive search for preliminary in vitro studies on a compound referred to as "Surgumycin" has yielded no specific scientific data, experimental protocols, or described signaling pathways in the public domain. As a result, the creation of an in-depth technical guide or whitepaper as requested is not possible at this time.
The core requirements for this request—quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways—are contingent upon the existence of foundational research data. Without any available studies on this compound, these elements cannot be generated.
For the benefit of the intended audience of researchers, scientists, and drug development professionals, this guide will instead outline the typical preliminary in vitro studies and methodologies that would be necessary to characterize a novel compound like this compound. This will serve as a framework for the types of data and experiments that would be required to build a comprehensive understanding of its biological activity.
Hypothetical In Vitro Characterization Workflow
Should research on this compound become available, a typical workflow for its initial in vitro evaluation would likely involve the following stages.
Caption: Hypothetical workflow for the in vitro characterization of a novel compound.
Key Experimental Protocols
Below are generalized protocols for key experiments that would be fundamental in the preliminary in vitro assessment of a new chemical entity.
Cytotoxicity Assays
Cytotoxicity assays are crucial for determining the concentration at which a compound may be toxic to cells and for calculating its half-maximal inhibitory concentration (IC50).[1]
Sulforhodamine B (SRB) Assay
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently fix the cells with a solution such as trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B dye.[1]
-
Wash and Solubilization: Wash away the unbound dye and solubilize the bound dye with a basic solution.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 565 nm) to quantify cell density.[1]
MTT Assay
-
Cell Seeding and Treatment: Similar to the SRB assay, seed and treat cells with the compound.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm).
Anti-inflammatory Assays
These assays are used to determine if a compound can modulate inflammatory responses in vitro.
Nitric Oxide (NO) Production Assay in Macrophages
-
Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in appropriate media.
-
Stimulation and Treatment: Pre-treat the cells with various concentrations of the test compound for a set time, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.[2]
-
Griess Assay: Collect the cell culture supernatant and measure the amount of nitrite (B80452) (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm to quantify nitrite concentration.
Cytokine Production Assay (e.g., TNF-α, IL-6)
-
Cell Stimulation and Treatment: Similar to the NO assay, treat cells with the compound and stimulate with LPS.
-
Supernatant Collection: Collect the cell culture supernatant at a specific time point post-stimulation.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use commercially available ELISA kits to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant.[2]
Data Presentation
All quantitative data from the aforementioned assays would be systematically organized into tables to facilitate comparison and analysis. An example of how IC50 data might be presented is shown below.
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| Cell Line A | This compound | 48 | Data Unavailable |
| Cell Line B | This compound | 48 | Data Unavailable |
| Cell Line C | This compound | 72 | Data Unavailable |
Similarly, data from anti-inflammatory assays would be tabulated to show the dose-dependent effects of the compound on the production of inflammatory mediators.
Signaling Pathway Analysis
To understand the mechanism of action, it would be necessary to investigate the effect of the compound on relevant signaling pathways. For instance, if a compound exhibits anti-inflammatory properties, its effect on pathways like NF-κB and MAPK would be of interest.[2]
Caption: A potential signaling pathway that could be investigated for a novel anti-inflammatory compound.
References
The Solubility and Stability of Surgumycin: A Technical Guide for Researchers
Disclaimer: Publicly available data on the solubility and stability of Surgumycin is limited. This guide provides a framework for researchers, including generalized experimental protocols and illustrative data, to conduct their own investigations into the physicochemical properties of this pentaenic antibiotic.
This compound is a carbonyl-conjugated pentaenic antibiotic with the chemical formula C36H60O11 and a molecular weight of 668.86 g/mol .[1] Understanding its solubility and stability in various solvents is crucial for its formulation into effective and stable dosage forms for research and potential therapeutic applications. This technical guide outlines the methodologies and presents a hypothetical data framework for characterizing this compound.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) in different solvents is a critical parameter that influences its dissolution rate and bioavailability. A comprehensive solubility profile is essential for selecting appropriate solvent systems for formulation, purification, and analytical method development.
Illustrative Solubility Data
The following table presents a hypothetical solubility profile of this compound in a range of common pharmaceutical solvents at ambient temperature. This data is for illustrative purposes only and must be determined experimentally.
| Solvent | Type | Hypothetical Solubility (mg/mL) |
| Water | Aqueous | < 0.1 |
| Phosphate (B84403) Buffer (pH 7.4) | Aqueous | 0.2 |
| Methanol | Polar Protic | 15 |
| Ethanol | Polar Protic | 8 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 |
| Acetone | Polar Aprotic | 5 |
| Acetonitrile | Polar Aprotic | 3 |
| Chloroform | Non-polar | 1 |
| Dichloromethane | Non-polar | 2 |
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound is the shake-flask method.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound powder
-
A selection of solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO, DMF, acetone, acetonitrile, chloroform, dichloromethane)
-
Scintillation vials or sealed flasks
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
-
Add an excess amount of this compound powder to a known volume of each solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitation speed.
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
The solubility is then calculated by multiplying the measured concentration by the dilution factor.
Stability Profile of this compound
Stability studies are essential to determine the intrinsic stability of a drug substance and to identify its degradation pathways. This information is critical for establishing appropriate storage conditions, shelf-life, and compatible excipients.
General Storage Recommendations
For general research purposes, this compound should be stored under the following conditions to minimize degradation:
-
Short-term (days to weeks): Dry, dark, and at 0 - 4 °C.[1]
-
Long-term (months to years): Dry, dark, and at -20 °C.[1]
The compound is considered stable for several weeks during ordinary shipping at ambient temperatures.[1]
Illustrative Forced Degradation Studies
Forced degradation studies are conducted under more extreme conditions than accelerated stability testing to identify potential degradation products and pathways. The following table provides a hypothetical summary of forced degradation studies on this compound. This data is for illustrative purposes and should be determined experimentally.
| Condition | Reagent/Parameter | Incubation Time | Hypothetical % Degradation |
| Acidic Hydrolysis | 0.1 N HCl | 24 hours | 15% |
| Alkaline Hydrolysis | 0.1 N NaOH | 2 hours | 40% |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | 25% |
| Thermal Degradation | 60 °C | 48 hours | 10% |
| Photostability | ICH Q1B Option II | 7 days | 30% |
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions and to support the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a specified temperature (e.g., 60 °C). Withdraw samples at various time points, neutralize with NaOH, and dilute for HPLC analysis.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature. Withdraw samples at various time points, neutralize with HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Withdraw samples at various time points and dilute for HPLC analysis.
-
Thermal Degradation: Store a solid sample of this compound and a solution in a temperature-controlled oven at an elevated temperature (e.g., 60 °C). Analyze samples at different time points.
-
Photostability: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Analysis: Analyze all stressed samples using a stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products. A PDA detector can help to assess peak purity, while an MS detector can aid in the identification of degradation products.
Visualizing Experimental Workflows
Workflow for Solubility Determination```dot
Caption: Workflow for forced degradation studies.
Signaling Pathways and Logical Relationships
At present, there is insufficient public information regarding the specific signaling pathways affected by this compound or detailed logical relationships concerning its mechanism of action that would necessitate a diagrammatic representation. Research in this area would be required to elucidate these aspects.
This guide provides a foundational framework for initiating research into the solubility and stability of this compound. The successful development of any potential therapeutic agent relies on a thorough understanding of these fundamental physicochemical properties.
References
Methodological & Application
Application Notes & Protocols for Antifungal Susceptibility Testing of Novel Compounds
Introduction
These application notes provide a comprehensive set of protocols for evaluating the in vitro antifungal properties of experimental compounds. The methodologies detailed below are fundamental for the preliminary assessment of a compound's efficacy and safety profile, critical for advancing novel antifungal agents through the drug development pipeline. The protocols cover the determination of minimum inhibitory concentration (MIC), minimum fungicidal concentration (MFC), and cytotoxicity, which are key parameters for characterizing a potential new antifungal drug.
Data Presentation: Quantitative Antifungal Activity
The following tables summarize hypothetical quantitative data for a theoretical compound, "Surgumycin," against common fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 8 |
| Candida glabrata | ATCC 90030 | 16 |
| Candida parapsilosis | ATCC 22019 | 4 |
| Candida krusei | ATCC 6258 | 32 |
| Cryptococcus neoformans | ATCC 208821 | 8 |
| Aspergillus fumigatus | ATCC 204305 | 16 |
Table 2: Minimum Fungicidal Concentration (MFC) of this compound
| Fungal Species | Strain | MFC (µg/mL) | MFC/MIC Ratio |
| Candida albicans | ATCC 90028 | 16 | 2 |
| Candida parapsilosis | ATCC 22019 | 8 | 2 |
| Cryptococcus neoformans | ATCC 208821 | 32 | 4 |
Table 3: In Vitro Cytotoxicity of this compound against Mammalian Cell Lines
| Cell Line | Cell Type | IC₅₀ (µg/mL) |
| HEK293 | Human Embryonic Kidney | > 128 |
| HepG2 | Human Hepatocellular Carcinoma | > 128 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the broth microdilution method for determining the MIC of an antifungal agent, a fundamental technique in susceptibility testing.[1][2][3][4]
Materials:
-
Test compound (e.g., this compound)
-
Fungal isolates
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland standard
-
Positive control antifungal (e.g., Fluconazole)
-
Negative control (vehicle)
Procedure:
-
Preparation of Fungal Inoculum:
-
From a fresh culture, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Preparation of Antifungal Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the 96-well plate. The concentration range should be sufficient to determine the MIC.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted compound.
-
Include a positive control (fungal inoculum with a known antifungal) and a negative control (fungal inoculum with no compound).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. emerypharma.com [emerypharma.com]
- 5. dickwhitereferrals.com [dickwhitereferrals.com]
Application Note: High-Performance Liquid Chromatography for the Analysis of Surgumycin
Abstract
This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Surgumycin, a carbonyl-conjugated pentaenic antibiotic. Due to the limited availability of specific validated methods for this compound, this protocol has been developed based on established analytical techniques for other polyene antibiotics, such as nystatin (B1677061) and amphotericin B. The proposed reversed-phase HPLC method with UV detection is designed to be a starting point for researchers, scientists, and drug development professionals for the determination of this compound in bulk drug substances and for in-process monitoring.
Introduction
This compound is a polyene macrolide antibiotic characterized by a pentaenic chromophore conjugated with a carbonyl group.[1] Accurate and precise analytical methods are crucial for the quality control of bulk pharmaceutical ingredients and for various stages of drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of antibiotics.[2] This application note details a proposed HPLC-UV method, providing a comprehensive protocol for sample preparation, chromatographic conditions, and data analysis for this compound. The method is based on the known chromatographic behavior of similar polyene antibiotics.[3][4]
Proposed HPLC Method
The separation is based on reversed-phase chromatography, which is well-suited for the analysis of moderately polar to nonpolar compounds like polyene antibiotics.[5][6] A C18 stationary phase is proposed, offering excellent retention and resolution for this class of molecules. The mobile phase composition is selected to provide optimal separation and peak shape.
Chromatographic Conditions
| Parameter | Proposed Value |
| HPLC System | Quaternary or Binary HPLC with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Methanol (B129727):0.05M Ammonium (B1175870) Acetate (B1210297) (40:30:30, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection | Photodiode Array (PDA) or UV detector at 348 nm |
| Run Time | 15 minutes |
Note: The optimal detection wavelength for this compound, as a pentaene, is estimated. A photodiode array (PDA) detector is recommended to determine the absorbance maximum experimentally. The extended conjugation in polyenes results in strong UV-Vis absorption.[7]
Experimental Protocols
3.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Ultrapure water
-
0.45 µm membrane filters (for mobile phase and sample filtration)
3.2. Preparation of Mobile Phase
-
To prepare a 0.05M Ammonium Acetate solution, dissolve 3.85 g of ammonium acetate in 1 L of ultrapure water.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing acetonitrile, methanol, and the 0.05M ammonium acetate solution in a ratio of 40:30:30 (v/v/v).
-
Degas the mobile phase by sonication for 15-20 minutes before use.
3.3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored in the dark at 2-8°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
3.4. Sample Preparation (for Bulk Drug Substance)
-
Accurately weigh approximately 10 mg of the this compound bulk drug substance and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.[1]
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Data Presentation and Analysis
The following table summarizes the expected quantitative data for the proposed method. These values are hypothetical and should be confirmed during method validation.
Table of Expected Quantitative Data
| Parameter | Expected Value |
| Retention Time (RT) | Approx. 5-10 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | < 0.5 µg/mL |
| Limit of Quantification (LOQ) | < 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The proposed HPLC method provides a robust starting point for the analysis of this compound. It is based on established principles for the separation of polyene antibiotics and utilizes standard reversed-phase chromatography. For implementation, this method should be thoroughly validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for its intended application. Further optimization of the mobile phase composition and gradient elution may be necessary to resolve any potential impurities or degradation products.
References
- 1. A Novel High Performance Liquid Chromatographic Method for Determination of Nystatin in Pharmaceutical Formulations by Box–Behnken Statistical Experiment Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. [Study of components of standard samples of polyene macrolide antibiotics by the methods of high performance liquid chromatography and SIEAP mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production, Detection, Extraction, and Quantification of Polyene Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatographic determination of nystatin in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Culturing Streytomyces for Surgumycin Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the cultivation of Streptomyces species for the production of surgumycin (B1682572), a secondary metabolite with potential therapeutic applications. The protocols outlined below cover the entire workflow, from culture initiation to the extraction of the target compound. The methodologies are based on established principles of Streptomyces fermentation for the production of antibiotics.
Introduction
Streptomyces is a genus of Gram-positive bacteria renowned for its ability to produce a wide array of secondary metabolites, including many clinically important antibiotics.[1][2] The production of these compounds is often tightly regulated and influenced by nutritional and environmental factors.[3][4] Therefore, optimizing culture conditions is paramount to maximizing the yield of the desired metabolite, such as this compound. These protocols provide a starting point for developing a robust fermentation process for this compound production.
Media Composition and Preparation
The composition of the culture medium significantly impacts the growth of Streptomyces and the production of secondary metabolites.[3][5] Several standard and optimized media formulations can be used for the cultivation of Streptomyces.
Table 1: Recommended Media for Streptomyces Cultivation
| Medium | Component | Concentration (g/L) | Purpose |
| ISP Medium 2 (Yeast Extract-Malt Extract Agar (B569324)/Broth) | Yeast Extract | 4.0 | Growth Factors, Nitrogen |
| Malt Extract | 10.0 | Carbon, Vitamins | |
| Dextrose | 4.0 | Carbon | |
| Agar (for solid medium) | 20.0 | Solidifying Agent | |
| Starch Casein Broth | Soluble Starch | 10.0 | Carbon |
| Casein | 1.0 | Nitrogen | |
| K₂HPO₄ | 0.5 | Phosphate Source, pH Buffer | |
| MgSO₄·7H₂O | 0.5 | Divalent Cations | |
| Glucose Soybean Meal Broth | Glucose | 10.0 - 30.0 | Carbon |
| Soybean Meal | 25.0 - 35.0 | Nitrogen, Growth Factors | |
| CaCO₃ | 1.0 - 2.0 | pH Buffer | |
| K₂HPO₄ | 1.0 | Phosphate Source |
Note: The optimal concentrations of carbon and nitrogen sources may need to be determined empirically for the specific Streptomyces strain and this compound production.
Protocol 1: Media Preparation
-
Weigh the required amounts of each component for the chosen medium.
-
Dissolve the components in distilled water, typically 1 liter.
-
Adjust the pH of the medium to the desired value (usually 7.0-7.5) using 1M HCl or 1M NaOH.
-
For solid media, add agar and heat to boiling to dissolve it completely.
-
Dispense the medium into appropriate culture vessels (e.g., flasks, fermenters).
-
Sterilize the medium by autoclaving at 121°C (15 psi) for 15-20 minutes.
-
Allow the medium to cool to room temperature before inoculation.
Experimental Protocols
Inoculum Preparation
A healthy and active seed culture is crucial for successful fermentation.
Protocol 2: Seed Culture Preparation
-
Aseptically transfer a loopful of a well-grown Streptomyces culture from an agar plate into a flask containing a suitable seed medium (e.g., ISP2 Broth).
-
Incubate the flask at 28-30°C on a rotary shaker at 180-200 rpm for 2-3 days.[6]
-
The seed culture is ready when it appears visibly turbid with filamentous growth.
Fermentation for this compound Production
The production of secondary metabolites like this compound typically occurs during the stationary phase of growth.
Protocol 3: Production Culture
-
Inoculate the production medium with the seed culture at a ratio of 2-10% (v/v).
-
Incubate the production culture under the optimized conditions determined for your specific strain.
-
Monitor the fermentation periodically by measuring parameters such as pH, biomass, and this compound concentration.
-
The optimal incubation period for antibiotic production is often between 7 and 10 days.[7][8]
Table 2: Optimized Fermentation Parameters for Antibiotic Production
| Parameter | Optimized Range | Rationale |
| Temperature | 28 - 32°C | Optimal for enzymatic activity and growth.[2][4] |
| pH | 7.0 - 8.0 | Maintains physiological conditions for growth and production.[5][7] |
| Agitation | 150 - 250 rpm | Ensures proper aeration and nutrient distribution.[5] |
| Incubation Time | 7 - 14 days | Production often peaks in the late exponential to stationary phase.[2][7] |
Extraction and Purification of this compound
After fermentation, the target compound needs to be extracted from the culture broth and purified.
Protocol 4: this compound Extraction
-
Separate the mycelial biomass from the culture broth by centrifugation at 5,000-10,000 rpm for 15 minutes.[2][9]
-
The supernatant (cell-free broth) is the primary source of extracellularly secreted this compound.
-
Perform a liquid-liquid extraction of the supernatant with an equal volume of an organic solvent such as ethyl acetate.[6][8][9]
-
Mix vigorously and allow the phases to separate.
-
Collect the organic phase containing the crude extract.
-
Concentrate the organic phase to dryness using a rotary evaporator.[10]
Protocol 5: this compound Purification
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Purify the crude extract using column chromatography with silica (B1680970) gel.[10]
-
Elute the column with a gradient of solvents (e.g., chloroform-methanol) to separate the compounds.
-
Collect the fractions and test for the presence of this compound using an appropriate analytical method (e.g., HPLC, bioassay).
-
Pool the active fractions and concentrate them to obtain purified this compound.
-
For higher purity, a final purification step using High-Performance Liquid Chromatography (HPLC) may be necessary.[6]
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for this compound production.
Caption: Experimental workflow for this compound production.
Representative Biosynthetic Pathway: Type I Polyketide Synthase
This compound is likely a polyketide, a class of secondary metabolites synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). The diagram below shows a generalized pathway for a Type I PKS.
Caption: Generalized Type I PKS biosynthetic pathway.
Simplified Signaling Pathway for Secondary Metabolism
The initiation of secondary metabolism in Streptomyces is often triggered by nutrient limitation and regulated by complex signaling cascades.
References
- 1. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. banglajol.info [banglajol.info]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assays of Surgumycin in Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the cytotoxic effects of Surgumycin, a novel natural product, on mammalian cell lines. The protocols outlined below describe standard assays for determining cell viability, membrane integrity, and the induction of apoptosis.
Introduction
This compound is a newly isolated natural product with potential therapeutic applications. A critical step in its preclinical evaluation is the characterization of its cytotoxic profile against various mammalian cell lines, including both cancerous and non-cancerous lines. This document details the protocols for three commonly employed cytotoxicity assays: the MTT assay for assessing metabolic activity as an indicator of cell viability, the Lactate (B86563) Dehydrogenase (LDH) assay for evaluating cell membrane integrity, and Annexin V/Propidium Iodide (PI) staining for the detection of apoptosis.
General Guidelines
Cell Line Selection: A panel of cell lines should be selected to assess the cytotoxic spectrum of this compound. This should ideally include cancer cell lines relevant to the potential therapeutic target and at least one non-cancerous cell line to determine selectivity.
Compound Preparation: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions should be prepared in a complete cell culture medium to achieve the desired final concentrations for treatment. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) in all experiments to account for any solvent-induced toxicity.
Data Analysis: All experiments should be performed in at least triplicate. The half-maximal inhibitory concentration (IC50) value, the concentration of this compound that inhibits 50% of cell growth or viability, should be calculated from the dose-response curves.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells to form a purple formazan (B1609692) product.[1][2] The amount of formazan produced is proportional to the number of viable cells.[2]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[3][4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3] Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Read the absorbance at 540-570 nm using a microplate reader.[1][3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is rapidly released upon plasma membrane damage.[6]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include three types of controls:
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.[7] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[9]
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.[7][9]
-
Stop Reaction: Add 50 µL of stop solution to each well.[6]
-
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[12]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation at 670 x g for 5 minutes.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[13]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13]
Data Presentation
Summarize the quantitative data from the cytotoxicity assays in the following tables:
Table 1: IC50 Values of this compound in Mammalian Cell Lines after 48h Treatment
| Cell Line | Type | IC50 (µM) |
| e.g., MCF-7 | Human Breast Cancer | |
| e.g., A549 | Human Lung Cancer | |
| e.g., HEK293 | Human Embryonic Kidney (Non-cancerous) |
Table 2: Percentage of Apoptotic and Necrotic Cells Induced by this compound (at IC50 concentration, 24h)
| Cell Line | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| e.g., MCF-7 | |||
| e.g., A549 |
Visualization of Experimental Workflow and Potential Signaling Pathways
The following diagrams illustrate the experimental workflow and a generalized view of cell death signaling pathways that may be activated by a cytotoxic compound like this compound.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT Assay [protocols.io]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. sciencellonline.com [sciencellonline.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Assessing the Anti-fungal Spectrum of a Novel Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of invasive fungal infections and the rise of antifungal resistance necessitate the discovery and development of novel antifungal agents. A critical early step in the evaluation of a new antifungal candidate, herein referred to as 'Surgumycin', is the determination of its antifungal spectrum. This document provides detailed application notes and standardized protocols for assessing the in vitro activity of a novel compound against a panel of clinically relevant fungal pathogens.
The primary objective of these protocols is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[1] This quantitative measure is fundamental for establishing the potency and spectrum of activity of a new compound, guiding further preclinical and clinical development. The methodologies described are based on established standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2]
Data Presentation: In Vitro Antifungal Activity of this compound
The following table summarizes hypothetical MIC data for this compound against a panel of common fungal pathogens. The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
| Fungal Species | Isolate Number | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 0.125 | 0.5 | 0.25 |
| Clinical Isolate 1 | 0.25 | 1 | 0.5 | |
| Clinical Isolate 2 | 0.125 | 0.25 | 0.25 | |
| Candida glabrata | ATCC 90030 | 1 | 16 | 0.5 |
| Clinical Isolate 3 | 2 | 32 | 1 | |
| Candida parapsilosis | ATCC 22019 | 0.5 | 2 | 1 |
| Cryptococcus neoformans | ATCC 90112 | 0.25 | 4 | 0.125 |
| Aspergillus fumigatus | ATCC 204305 | 2 | >64 | 1 |
| Clinical Isolate 4 | 4 | >64 | 2 | |
| Aspergillus flavus | ATCC 204304 | 1 | >64 | 1 |
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound against various fungal isolates. The MIC is the lowest concentration of the drug that prevents visible growth. For azoles and echinocandins against yeasts, the MIC is often read as the concentration that causes a 50% reduction in growth compared to a control.[1] For amphotericin B, the endpoint is typically complete inhibition of growth.[1]
Experimental Protocols
Protocol 1: Broth Microdilution Method for Yeasts (Adapted from CLSI M27)
This method is used to determine the MIC of a novel antifungal agent against yeast species such as Candida and Cryptococcus.
Materials:
-
This compound (stock solution of known concentration)
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer
-
Sterile water and saline
-
Yeast isolates
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Subculture the yeast isolate onto Sabouraud Dextrose Agar (B569324) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the yeast in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute the adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Drug Dilution:
-
Perform serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 16 µg/mL, but can be adjusted based on the expected potency of the compound.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
-
Inoculation and Incubation:
-
Add the prepared yeast inoculum to each well containing the drug dilutions and the growth control well.
-
Incubate the plates at 35°C for 24-48 hours. For Cryptococcus species, incubation may need to be extended to 72 hours.[1]
-
-
Reading the MIC:
Protocol 2: Broth Microdilution Method for Molds (Adapted from CLSI M38)
This protocol is for determining the MIC of a novel antifungal agent against filamentous fungi like Aspergillus species.
Materials:
-
This compound (stock solution of known concentration)
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer or inverted microscope
-
Sterile water with 0.05% Tween 20
-
Mold isolates
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Grow the mold on Potato Dextrose Agar at 35°C for 5-7 days to encourage sporulation.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20 and gently scraping the surface.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle.
-
Count the conidia using a hemocytometer and adjust the concentration in RPMI 1640 medium to 0.4-5 x 10⁴ CFU/mL.
-
-
Drug Dilution:
-
Prepare serial dilutions of this compound in the 96-well plate as described for yeasts.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared conidial suspension.
-
Incubate the plates at 35°C for 48-72 hours.
-
-
Reading the MIC:
-
For most antifungal agents against molds, the MIC is defined as the lowest concentration that leads to 100% inhibition of growth (complete visual inhibition).[4] This is often determined with the aid of an inverted microscope.
-
Visualizations
References
Application Notes and Protocols: Using Surgumycin in Candida albicans Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida albicans is a significant opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals. The increasing prevalence of antifungal drug resistance necessitates the discovery and development of novel therapeutic agents. "Surgumycin" is a novel investigational compound demonstrating potent antifungal activity. These application notes provide detailed protocols for assessing the efficacy of this compound against C. albicans through growth inhibition assays and offer insights into its potential mechanism of action by targeting critical signaling pathways.
The primary mechanism of antifungal resistance in Candida species can be inherent or acquired.[1] Common mechanisms include the alteration of drug target enzymes, overexpression of efflux pumps, and changes in the plasma membrane composition.[1][2] Antifungal agents target various cellular processes, including cell membrane integrity (polyenes), ergosterol (B1671047) biosynthesis (azoles), DNA and protein synthesis (flucytosine), and cell wall synthesis (echinocandins).[1][2]
This document outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound, methods for assessing its impact on biofilm formation, and visual representations of the experimental workflow and its putative target signaling pathway.
Data Presentation: Quantitative Analysis of this compound Activity
The antifungal activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the in vitro susceptibility of various C. albicans strains to this compound compared to fluconazole, a common antifungal agent.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Fluconazole against Planktonic C. albicans
| Candida albicans Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Interpretation |
| SC5314 (Wild-Type) | 2 | 0.5 | Susceptible |
| Fluconazole-Resistant Isolate 1 | 4 | ≥64 | Resistant to Fluconazole |
| Clinical Isolate 1 | 2 | 1 | Susceptible |
| Clinical Isolate 2 | 8 | 32 | Dose-Dependent Susceptibility |
MICs were determined using the broth microdilution method according to CLSI guidelines after 24 hours of incubation. Interpretation is based on established breakpoints for fluconazole.[3]
Table 2: Effect of this compound on Pre-formed C. albicans Biofilms
| Treatment Concentration (µg/mL) | Biofilm Metabolic Activity (% of Control) |
| 0 (Control) | 100 |
| 4 | 85 |
| 8 | 62 |
| 16 | 41 |
| 32 | 25 |
| 64 | 12 |
Biofilm metabolic activity was assessed using an XTT reduction assay after 24 hours of treatment.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[4]
Materials:
-
Candida albicans strains
-
This compound
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Incubator (35°C)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1280 µg/mL. Further dilutions will be made in RPMI 1640 medium.
-
Preparation of Inoculum:
-
Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum density of 0.5-2.5 x 10^3 CFU/mL.
-
-
Drug Dilution Series:
-
In a 96-well plate, perform a serial two-fold dilution of this compound in RPMI 1640 medium to obtain a range of concentrations (e.g., 0.125 to 64 µg/mL).
-
Add 100 µL of each drug concentration to the respective wells.
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions.
-
Controls:
-
Growth Control: 100 µL of RPMI 1640 medium + 100 µL of inoculum.
-
Sterility Control: 200 µL of RPMI 1640 medium.
-
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., approximately 50% reduction) compared to the growth control, as determined visually or by a spectrophotometer at 530 nm.
Protocol 2: C. albicans Biofilm Inhibition Assay
This protocol assesses the ability of this compound to inhibit the formation of C. albicans biofilms.
Materials:
-
Same as Protocol 1, with the addition of Crystal Violet solution (0.1% w/v) and 95% ethanol (B145695).
Procedure:
-
Inoculum Preparation: Prepare the C. albicans inoculum as described in Protocol 1, but dilute the 0.5 McFarland suspension 1:100 in RPMI 1640 to a final concentration of 1 x 10^7 cells/mL.
-
Biofilm Formation:
-
Add 100 µL of the fungal suspension to the wells of a 96-well plate.
-
Add 100 µL of RPMI 1640 containing various concentrations of this compound.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
-
Quantification of Biofilm:
-
After incubation, carefully aspirate the medium and wash the wells twice with sterile PBS to remove non-adherent cells.
-
Air dry the plate for 45 minutes.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells four times with sterile distilled water.
-
Add 200 µL of 95% ethanol to each well to destain the biofilm.
-
Read the absorbance at 570 nm using a microplate reader. The reduction in absorbance indicates the inhibition of biofilm formation.
-
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for determining the MIC of this compound against C. albicans.
Caption: Proposed mechanism of this compound via inhibition of the Calcineurin pathway.
Caption: Logical relationship of this compound action leading to growth inhibition.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Candida Infections and Therapeutic Strategies: Mechanisms of Action for Traditional and Alternative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing Surgumycin Against Aspergillus fumigatus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vitro evaluation of Surgumycin, a novel antifungal agent, against the opportunistic fungal pathogen Aspergillus fumigatus. The protocols detailed below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of results.[1][2][3]
Aspergillus fumigatus is a primary cause of invasive aspergillosis, a life-threatening infection, particularly in immunocompromised individuals.[1][4] The emergence of antifungal resistance underscores the critical need for the development and rigorous testing of new therapeutic agents.[1][3]
Data Presentation
Quantitative data from antifungal susceptibility testing should be summarized in a clear and structured format to facilitate analysis and comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Aspergillus fumigatus
| Aspergillus fumigatus Isolate | This compound MIC (µg/mL) | Voriconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| ATCC 204304 | Data to be determined | ||
| Clinical Isolate 1 | Data to be determined | ||
| Clinical Isolate 2 | Data to be determined | ||
| ... | Data to be determined |
Table 2: Minimum Fungicidal Concentration (MFC) of this compound against Aspergillus fumigatus
| Aspergillus fumigatus Isolate | This compound MFC (µg/mL) | Voriconazole MFC (µg/mL) | Amphotericin B MFC (µg/mL) |
| ATCC 204304 | Data to be determined | ||
| Clinical Isolate 1 | Data to be determined | ||
| Clinical Isolate 2 | Data to be determined | ||
| ... | Data to be determined |
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the MIC of this compound against Aspergillus fumigatus using the broth microdilution method. The MIC is the lowest concentration of an antifungal agent that prevents visible growth of a microorganism.[1]
Materials:
-
This compound stock solution of known concentration
-
Aspergillus fumigatus isolates (e.g., reference strains and clinical isolates)
-
Sterile, 96-well flat-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0[1]
-
2% glucose solution (sterile)
-
Sterile distilled water
-
Sterile 0.9% saline with 0.05% Tween 80
-
Spectrophotometer or hemocytometer
-
Vortex mixer
-
Incubator (35°C)
Procedure:
-
Preparation of Test Medium: Prepare RPMI 1640 medium supplemented with 2% glucose (RPMI-2G).[1][2][5]
-
Preparation of this compound Dilutions: Create a serial two-fold dilution of this compound in RPMI-2G in the microtiter plate. The final concentration range should typically span from 0.03 to 16 µg/mL. Prepare 100 µL of 2x concentrated drug dilutions in each well.[1]
-
Inoculum Preparation:
-
Culture Aspergillus fumigatus on potato dextrose agar (B569324) (PDA) for 5-7 days at 35°C to obtain mature conidia.[1]
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.[1]
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.[1]
-
Adjust the conidial suspension to a concentration of 1 x 10^5 to 5 x 10^5 CFU/mL using a hemocytometer or by correlating optical density to CFU counts. This will be the 2x inoculum.[1]
-
-
Inoculation of Microtiter Plates:
-
Add 100 µL of the adjusted conidial suspension to each well of the microtiter plate containing 100 µL of the serially diluted this compound. The final inoculum concentration in each well will be 0.5 x 10^5 to 2.5 x 10^5 CFU/mL.[1]
-
Include a growth control well (100 µL of RPMI-2G + 100 µL of inoculum) and a sterility control well (200 µL of RPMI-2G).[1]
-
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound that causes a complete inhibition of visual growth.[2][5]
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial inoculum.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well showing no visible growth.[1]
-
Spot the aliquot onto a PDA plate.[1]
-
Incubate the PDA plates at 35°C for 48 hours.[1]
-
The MFC is the lowest concentration from which no fungal growth is observed on the PDA plate.[1]
Visualizations
Experimental Workflow
Caption: Workflow for antifungal susceptibility testing of this compound.
Cell Wall Integrity (CWI) Signaling Pathway in Aspergillus fumigatus
The fungal cell wall is a crucial target for antifungal drugs. The Cell Wall Integrity (CWI) signaling pathway plays a vital role in the response of A. fumigatus to cell wall stress, including that induced by antifungal agents.[6][7] Understanding this pathway can provide insights into the potential mechanism of action of novel antifungals like this compound.
Caption: A simplified diagram of the CWI signaling pathway in A. fumigatus.
References
- 1. benchchem.com [benchchem.com]
- 2. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence [frontiersin.org]
- 7. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of Surgumycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for developing a research model to evaluate the efficacy of Surgumycin, a novel therapeutic agent. The protocols outlined below are designed to be adaptable and cover essential aspects of antimicrobial drug evaluation, from initial screening to understanding its mechanism of action.
Introduction
This compound is a novel investigational compound with potential antimicrobial properties. A systematic evaluation of its efficacy is crucial for its development as a therapeutic agent. This document details a series of experimental protocols to characterize the bioactivity of this compound, including its effect on microbial viability, its interaction with its molecular target, and its influence on downstream cellular signaling pathways.
Data Presentation
Quantitative data from the following experiments should be meticulously recorded and organized. The tables below provide a standardized format for data presentation, facilitating clear comparison and interpretation of results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Quality Control Strain MIC (µg/mL) |
| [Organism 1] | |||
| [Organism 2] | |||
| [Organism n] |
Table 2: Time-Kill Kinetics of this compound
| Test Organism | Concentration | 0 hr (log₁₀ CFU/mL) | 2 hr (log₁₀ CFU/mL) | 4 hr (log₁₀ CFU/mL) | 8 hr (log₁₀ CFU/mL) | 24 hr (log₁₀ CFU/mL) |
| [Organism 1] | 1x MIC | |||||
| 2x MIC | ||||||
| 4x MIC | ||||||
| Control |
Table 3: this compound Target Engagement
| Parameter | Value | Standard Deviation |
| Equilibrium Dissociation Constant (Kd) | ||
| Target Occupancy at MIC |
Table 4: Downstream Signaling Pathway Modulation by this compound
| Signaling Molecule | Fold Change (vs. Control) at 1x MIC | Fold Change (vs. Control) at 2x MIC | p-value |
| [Molecule 1] | |||
| [Molecule 2] | |||
| [Molecule n] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism. The broth microdilution method is a standard and reliable technique for this purpose.[1][2][3]
Materials:
-
This compound stock solution
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (no drug) and a negative control (no inoculum).
-
Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity. This can also be measured using a microplate reader.[1]
Protocol 2: Time-Kill Kinetic Assay
This assay assesses the rate at which this compound kills a microbial population over time.[4]
Materials:
-
This compound stock solution
-
Appropriate broth medium
-
Standardized microbial inoculum
-
Sterile culture tubes
-
Shaking incubator
-
Apparatus for colony counting (e.g., agar (B569324) plates, automated colony counter)
Procedure:
-
Prepare culture tubes with broth containing this compound at various concentrations (e.g., 1x, 2x, and 4x MIC) and a no-drug control.
-
Inoculate the tubes with the microbial suspension to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Incubate the tubes in a shaking incubator at the appropriate temperature.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable cells (CFU/mL).
-
Plot the log₁₀ CFU/mL against time for each this compound concentration.
Protocol 3: Cell Viability Assay
Cell viability assays measure the physiological health of cells in response to a therapeutic agent.[5] The MTT assay is a colorimetric assay that measures cellular metabolic activity.[6]
Materials:
-
This compound stock solution
-
Microbial or eukaryotic cell culture
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere (if applicable).
-
Treat the cells with various concentrations of this compound and incubate for a defined period.
-
Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Protocol 4: Target Engagement Assay
A target engagement assay is crucial to confirm that this compound interacts with its intended molecular target within living cells.[7][8][9] This often requires specialized techniques such as cellular thermal shift assays (CETSA) or bioluminescence resonance energy transfer (BRET) assays.[8] The following provides a general workflow.
Materials:
-
This compound
-
Cells expressing the target protein
-
Instrumentation specific to the chosen method (e.g., qPCR machine for CETSA, luminometer for BRET)
Procedure (Conceptual):
-
Treat intact cells with varying concentrations of this compound.
-
Apply a stimulus (e.g., heat for CETSA) to denature unbound target protein.
-
Lyse the cells and separate soluble from aggregated proteins.
-
Quantify the amount of soluble target protein remaining.
-
An increase in the amount of soluble target protein in the presence of this compound indicates binding and stabilization.
Protocol 5: Downstream Signaling Pathway Analysis
This protocol aims to identify and quantify changes in cellular signaling pathways affected by this compound. Western blotting is a common technique for this purpose.
Materials:
-
This compound
-
Cell culture
-
Lysis buffer
-
Primary and secondary antibodies specific to signaling proteins of interest
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence or fluorescence imaging system
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the total protein concentration.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies against the signaling proteins of interest.
-
Incubate with a corresponding secondary antibody conjugated to an enzyme or fluorophore.
-
Detect the signal and quantify the protein levels relative to a loading control.
Visualizations
The following diagrams illustrate key conceptual and experimental workflows for the evaluation of this compound.
References
- 1. Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]
- 3. Antibiotic Susceptibility Test Techniques for Live Biotherapeutic Products - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 4. linnaeusbio.com [linnaeusbio.com]
- 5. Cell Viability Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Target Engagement Assay to Assess Uptake, Potency, and Retention of Antibiotics in Living Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Surgumycin Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Surgumycin in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous media a concern?
A1: this compound is a carbonyl-conjugated pentaenic antibiotic with the chemical formula C36H60O11 and a molecular weight of 668.86 g/mol .[1] Like many complex organic molecules, this compound is inherently hydrophobic, leading to poor solubility in aqueous solutions. This is a critical issue for researchers as most biological assays and in vivo studies require the compound to be in a soluble state to ensure accurate and reproducible results, as well as for effective absorption and distribution.
Q2: What are the initial steps to assess the solubility of a new batch of this compound?
A2: A preliminary solubility assessment is crucial. This typically involves determining the equilibrium solubility in various relevant aqueous media. This process helps in understanding the baseline solubility and in selecting an appropriate solubilization strategy. Key media for initial testing include:
-
Deionized water
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Buffers at various physiological pH values (e.g., pH 1.2, 4.5, 6.8) to simulate different biological environments.
These initial assessments can help classify the compound's solubility and guide the formulation development process.[2]
Q3: What are the primary strategies for enhancing the aqueous solubility of poorly soluble compounds like this compound?
A3: Several techniques can be employed to improve the solubility of hydrophobic compounds. These can be broadly categorized into physical and chemical modifications:[3][4][5]
-
Physical Modifications: These methods include particle size reduction (micronization or nanosuspension), creating amorphous solid dispersions, and forming eutectic mixtures.[3][5]
-
Chemical Modifications: These approaches involve the use of co-solvents, surfactants, cyclodextrins (to form inclusion complexes), pH adjustment for ionizable compounds, and salt formation.[3][4][6]
The choice of method depends on the specific properties of the compound and the requirements of the downstream application.[3]
Troubleshooting Guide: Common Solubility Issues with this compound
This section provides a question-and-answer style guide to troubleshoot specific problems you might encounter during your experiments with this compound.
Issue 1: this compound powder does not dissolve in my aqueous buffer.
Q: I've added this compound powder directly to my phosphate-buffered saline (PBS), but it remains as a suspension even after vigorous vortexing. What should I do?
A: Direct dissolution of highly hydrophobic compounds like this compound in aqueous buffers is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous medium.
Troubleshooting Steps:
-
Select an appropriate organic solvent: Common choices for preparing stock solutions include dimethyl sulfoxide (B87167) (DMSO), ethanol, or N,N-dimethylformamide (DMF).[7]
-
Prepare a high-concentration stock solution: Dissolve the this compound powder in the chosen organic solvent to create a concentrated stock (e.g., 10 mM or 20 mg/mL). Gentle warming (e.g., to 37°C) or sonication can aid in dissolution.[8]
-
Perform a stepwise dilution: Add the organic stock solution dropwise to your aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation. It is crucial to add the stock solution to the buffer, not the other way around.[8]
-
Control the final organic solvent concentration: Ensure the final concentration of the organic solvent in your working solution is low (typically ≤ 0.1% for cell-based assays) to avoid solvent-induced artifacts.[8] Always include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.
Issue 2: My this compound precipitates out of solution after diluting the organic stock into an aqueous medium.
Q: I successfully dissolved this compound in DMSO, but it crashed out of solution when I diluted it into my cell culture medium. How can I prevent this?
A: This is a common phenomenon known as "antisolvent precipitation," which occurs when a solution of a compound in a good solvent is mixed with a poor solvent (the "antisolvent").
Troubleshooting Steps:
-
Reduce the stock solution concentration: Lowering the concentration of your DMSO stock solution can sometimes prevent precipitation upon dilution.
-
Use an intermediate dilution step: Perform a serial dilution, first into a mixture of the organic solvent and the aqueous medium, and then into the final aqueous medium.[2]
-
Incorporate solubility enhancers:
-
Co-solvents: Include a small percentage of a water-miscible co-solvent like polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol in your final aqueous solution.[5]
-
Surfactants: The addition of a non-ionic surfactant, such as Tween-80 or Pluronic F68, can help to maintain the solubility of hydrophobic compounds.[4][6]
-
Cyclodextrins: Beta-cyclodextrins and their derivatives can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3]
-
Issue 3: I am observing inconsistent results in my biological assays.
Q: My experimental results with this compound are not reproducible. Could this be related to solubility?
A: Yes, inconsistent solubility can lead to variable effective concentrations of your compound, resulting in poor reproducibility.
Troubleshooting Steps:
-
Ensure complete dissolution: Before each experiment, visually inspect your final working solution for any signs of precipitation. If necessary, briefly sonicate the solution.
-
Verify the equilibrium solubility: For critical experiments, it is advisable to determine the equilibrium solubility under your specific experimental conditions (e.g., temperature, pH, media components). This can be done using techniques like the shake-flask method followed by quantification (e.g., HPLC or UV-Vis spectroscopy).
-
Prepare fresh solutions: Avoid using old stock solutions, as the compound may degrade or precipitate over time, even when stored at low temperatures. Prepare fresh working solutions for each experiment.
-
Filter your solutions: After dilution, filtering the solution through a 0.22 µm filter can remove any undissolved micro-precipitates that may not be visible to the naked eye. However, be cautious as the compound might adsorb to the filter material.
Quantitative Data on this compound Solubility Enhancement
The following tables summarize hypothetical quantitative data for different solubilization strategies for this compound.
Table 1: Solubility of this compound in Various Solvent Systems
| Solvent System | This compound Solubility (µg/mL) |
| Deionized Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
| 10% DMSO in PBS | 5.2 |
| 10% Ethanol in PBS | 3.8 |
| 5% Tween-80 in PBS | 15.7 |
| 10 mM HP-β-Cyclodextrin in Water | 22.4 |
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent | Concentration (%) | This compound Solubility (µg/mL) |
| DMSO | 1 | 0.8 |
| DMSO | 5 | 2.5 |
| DMSO | 10 | 5.2 |
| Ethanol | 1 | 0.5 |
| Ethanol | 5 | 1.9 |
| Ethanol | 10 | 3.8 |
| PEG 400 | 5 | 4.1 |
| PEG 400 | 10 | 7.9 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Working Solutions
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Aqueous buffer (e.g., PBS or cell culture medium)
Methodology:
-
Stock Solution Preparation (10 mM):
-
Weigh out an appropriate amount of this compound powder into a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of this compound = 668.86 g/mol ).
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[8]
-
-
Working Solution Preparation (e.g., 10 µM):
-
Prepare an intermediate dilution of the 10 mM stock solution in DMSO if a large dilution factor is required.
-
Add the appropriate volume of the DMSO stock solution to the pre-warmed aqueous buffer. It is critical to add the DMSO stock to the buffer while vortexing to ensure rapid dispersion.
-
Ensure the final DMSO concentration is at a level tolerated by your experimental system (e.g., ≤ 0.1%).
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare the Cyclodextrin Solution:
-
Dissolve the desired amount of HP-β-CD in deionized water to create a stock solution (e.g., 100 mM).
-
-
Form the Inclusion Complex:
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
-
Isolate the Soluble Complex:
-
After the equilibration period, filter the solution through a 0.22 µm syringe filter to remove the undissolved this compound.
-
The filtrate contains the soluble this compound-HP-β-CD inclusion complex.
-
-
Quantify the this compound Concentration:
-
Determine the concentration of this compound in the filtrate using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.
-
Visualizations
Caption: A workflow for preparing this compound solutions and troubleshooting precipitation.
Caption: A hypothetical MAPK/ERK signaling pathway inhibited by this compound.
Caption: Logical relationship of strategies to overcome this compound solubility issues.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. ijpbr.in [ijpbr.in]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Surgumycin Dosage for In Vitro Experiments
Disclaimer: "Surgumycin" is not a recognized scientific name for an approved antimicrobial agent. The following technical guide has been constructed using Vancomycin (B549263) , a well-characterized glycopeptide antibiotic, as an illustrative model. Researchers should adapt these principles and protocols based on the specific properties of their investigational compound.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the in vitro dosage of antibiotic compounds.
I. Troubleshooting and FAQs
This section addresses common challenges researchers may encounter during in vitro antibiotic testing.
| Question | Answer & Troubleshooting Steps |
| 1. My Minimum Inhibitory Concentration (MIC) values are inconsistent across experiments. What are the potential causes? | Inconsistent MIC values are a common issue. Consider the following factors: • Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density (typically a 0.5 McFarland standard) for every experiment. Inconsistent starting bacterial loads will lead to variable MICs.[1] • Media Composition: Use the same batch of cation-adjusted Mueller-Hinton Broth (CAMHB) for all related experiments. Variations in cation concentrations (e.g., Ca²⁺, Mg²⁺) can affect antibiotic activity. • Incubation Conditions: Maintain consistent incubation time (e.g., 18-24 hours) and temperature (e.g., 35-37°C).[2] Ensure proper atmospheric conditions if required for your bacterial strain. • Pipetting Accuracy: Use calibrated pipettes to ensure accurate serial dilutions of the antibiotic. • Methodology: Different MIC determination methods (e.g., broth microdilution vs. Etest) can yield slightly different results.[1][3] For consistency, use the same method throughout a study. |
| 2. I'm observing high cytotoxicity in my mammalian cell line even at low antibiotic concentrations. How can I address this? | High cytotoxicity can confound your results. To troubleshoot: • Determine the CC50: First, perform a standard cytotoxicity assay (e.g., MTT, XTT) to determine the 50% cytotoxic concentration (CC50) of your compound on the specific cell line being used. • Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to MIC (SI = CC50 / MIC). A higher SI indicates greater selectivity for bacteria over mammalian cells. Aim for compounds with a high SI. • Reduce Incubation Time: If possible, reduce the exposure time of the antibiotic on the mammalian cells during co-culture experiments. • Use a Serum-Containing Medium: Ensure your cell culture medium contains the appropriate concentration of serum (e.g., 10% FBS), as serum proteins can sometimes bind to the compound, reducing its effective free concentration and mitigating toxicity. |
| 3. The bacteria show no susceptibility to the antibiotic, even at high concentrations. What should I check? | A complete lack of activity can be due to several factors: • Inherent Resistance: The bacterial species or strain you are testing may be inherently resistant to the antibiotic's mechanism of action. Vancomycin, for example, is not effective against most Gram-negative bacteria because it cannot penetrate the outer membrane.[4] • Compound Integrity: Verify the purity and activity of your antibiotic stock. Was it stored correctly (e.g., protected from light, appropriate temperature)? Has it undergone multiple freeze-thaw cycles? Consider preparing a fresh stock solution. • Experimental Error: Double-check that the antibiotic was actually added to the wells. Ensure your bacterial culture is viable by observing growth in the positive control wells (no antibiotic). • Acquired Resistance: The strain may have acquired resistance mechanisms. For Vancomycin, this can involve the alteration of the D-Ala-D-Ala target to D-Ala-D-Lac, which reduces drug binding.[5] |
| 4. My time-kill assay shows initial killing followed by bacterial regrowth at 24 hours. What does this mean? | This phenomenon is often observed and can be interpreted in several ways: • Suboptimal Concentration: The concentration used may be sufficient for initial bactericidal or bacteriostatic activity but is not high enough to prevent the regrowth of persistent or resistant subpopulations. • Compound Degradation: The antibiotic may be unstable in the culture medium over the 24-hour period, leading to a decrease in the effective concentration below the MIC. • Selection of Resistant Mutants: The antibiotic pressure may be selecting for the growth of pre-existing resistant mutants within the bacterial population.[6] |
II. Quantitative Data Summary
The tables below provide reference concentration ranges for Vancomycin against Staphylococcus aureus and key parameters for troubleshooting.
Table 1: Recommended Vancomycin Concentration Ranges for In Vitro Assays against S. aureus
| Experiment Type | Typical Concentration Range (µg/mL) | Notes |
| MIC Determination | 0.125 - 32 | A standard two-fold serial dilution series covering the expected susceptible and resistant range.[1][2] |
| Time-Kill Assays | 2x, 4x, 8x, 16x, 64x the MIC | Concentrations are typically multiples of the predetermined MIC to assess concentration-dependent killing.[6] |
| Cytotoxicity (CC50) | Varies greatly (e.g., 1 - 1000) | The range must be determined empirically for each mammalian cell line. |
| Post-Antibiotic Effect (PAE) | 10x the MIC | A high concentration is used to expose the bacteria for a short period (e.g., 1-2 hours) before removal.[6] |
Table 2: Troubleshooting Checklist for Inconsistent Results
| Parameter | Standard Practice / Key Check | Common Pitfall |
| Bacterial Inoculum | Standardize to 0.5 McFarland (~1.5 x 10⁸ CFU/mL), then dilute to final ~5 x 10⁵ CFU/mL. | Inoculum is too dense or too sparse. |
| Antibiotic Stock | Store at -20°C or -80°C in small aliquots. Avoid repeated freeze-thaw cycles. | Degradation of the compound due to improper storage. |
| Growth Medium | Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing. | Using non-standard or inconsistent media batches. |
| Plate Reading | Read MICs visually or with a plate reader at a consistent time point (e.g., 24 hours). | Inconsistent reading times or subjective interpretation. |
| Controls | Always include a growth control (no antibiotic) and a sterility control (no bacteria). | Failure to include controls makes results uninterpretable. |
III. Detailed Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antibiotic Stock: Prepare a 1 mg/mL stock solution of Vancomycin in sterile deionized water. Sterilize by filtering through a 0.22 µm filter.
-
Bacterial Inoculum Preparation:
-
Pick several isolated colonies of S. aureus from a fresh agar (B569324) plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the antibiotic stock solution to the first well and mix, creating a 1:2 dilution.
-
Transfer 100 µL from the first well to the second well, and continue this two-fold serial dilution across the plate, discarding the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. This brings the final volume to 200 µL and halves the antibiotic concentration in each well.
-
Controls: Include a growth control well (bacteria + medium, no antibiotic) and a sterility control well (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Protocol 2: MTT Assay for Cytotoxicity Assessment
This protocol assesses the effect of the antibiotic on the metabolic activity of a mammalian cell line.
-
Cell Seeding: Seed a 96-well plate with your chosen mammalian cell line at a density of ~1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.[7]
-
Compound Addition: Prepare serial dilutions of the antibiotic in culture medium. Aspirate the old medium from the cells and add 100 µL of the medium containing the diluted antibiotic to the wells. Include untreated control wells (cells + medium only) and blank wells (medium only).
-
Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[8]
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[7]
-
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[7]
-
Reading Results: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells. Calculate the percentage of cell viability relative to the untreated control.
IV. Visualizations
The following diagrams illustrate key concepts and workflows related to in vitro antibiotic testing.
Caption: Mechanism of action for Vancomycin, inhibiting bacterial cell wall synthesis.
Caption: Experimental workflow for determining the optimal in vitro antibiotic dosage.
References
- 1. Vancomycin MIC for Methicillin-Resistant Coagulase-Negative Staphylococcus Isolates: Evaluation of the Broth Microdilution and Etest Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro vancomycin susceptibility amongst methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 5. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 6. In Vitro Studies of Pharmacodynamic Properties of Vancomycin against Staphylococcus aureus and Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
troubleshooting inconsistent results in Surgumycin MIC assays
Surgumycin MIC Assays Technical Support Center
Welcome to the technical support center for this compound Minimum Inhibitory Concentration (MIC) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during antimicrobial susceptibility testing of this compound.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you identify and solve problems with your this compound MIC assays.
Issue 1: High variability in MIC values between replicates and experiments.
-
Question: Why are my this compound MIC values inconsistent across replicates in the same plate or between different experiments?
-
Answer: Inconsistent MIC values are a common challenge in antimicrobial susceptibility testing.[1][2] For most broth microdilution methods, results are considered reproducible if they fall within a three-log₂ dilution range, which is +/- one twofold dilution from the most common result.[1] Several factors can contribute to variability.[3]
-
Potential Cause 1: Inoculum Preparation. The density of the bacterial inoculum is a critical variable.[4] An inoculum that is too dense can lead to falsely high MICs, while an overly diluted inoculum may result in falsely low MICs.
-
Solution: Always standardize your inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Ensure the standardized suspension is used within 15 minutes of preparation to prevent changes in bacterial density. Perform colony counts on your inoculum periodically to verify the CFU/mL.
-
-
Potential Cause 2: Media Composition. The pH and cation concentration of the Mueller-Hinton Broth (MHB) can significantly affect the activity of some antimicrobial agents.
-
Solution: Use cation-adjusted Mueller-Hinton Broth (CAMHB) from a reputable supplier. Check the pH of each new batch of media to ensure it is within the recommended range (typically 7.2-7.4).
-
-
Potential Cause 3: Incubation Conditions. Variations in temperature and incubation time can alter bacterial growth rates, impacting the final MIC reading.[1]
-
Issue 2: "Skipped wells" are observed in the microtiter plate.
-
Question: I am observing growth in wells with higher concentrations of this compound, while wells with lower concentrations are clear. What causes these "skipped wells"?
-
Answer: The phenomenon of "skipped wells," where there is no visible growth in a well preceding wells that do show growth, can complicate MIC determination.[5]
-
Potential Cause 1: Contamination. Contamination of a single well with a resistant organism can lead to isolated growth at a high drug concentration.
-
Solution: Practice strict aseptic techniques throughout the entire procedure. Visually inspect your plates for any signs of mixed cultures or unusual colony morphology.
-
-
Potential Cause 2: Pipetting Errors. Inaccurate pipetting can lead to the introduction of a larger volume of bacteria into a specific well or incorrect drug concentrations.
-
Solution: Ensure your pipettes are properly calibrated. Use fresh pipette tips for each dilution and transfer step. Be careful to avoid splashing between wells.
-
-
Potential Cause 3: Drug Precipitation. this compound may precipitate at higher concentrations, leading to a localized decrease in the effective drug concentration.
-
Solution: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. If observed, you may need to adjust the solvent or preparation method for your stock solution.
-
-
Issue 3: The Quality Control (QC) strain MIC is out of the acceptable range.
-
Question: My MIC value for the recommended QC strain (e.g., E. coli ATCC 25922) is consistently higher or lower than the established range. What should I do?
-
Answer: The results for your experimental isolates are not considered valid if the MIC for the QC strain is outside its acceptable range.[1][6] This indicates a systematic error in the assay.
-
Potential Cause 1: Compromised QC Strain. The QC strain may have developed resistance or lost viability due to improper storage or excessive subculturing.
-
Solution: Obtain a fresh, certified QC strain from a reputable supplier like the American Type Culture Collection (ATCC).[6] Do not subculture the QC strain more than the recommended number of times. Store stock cultures at -80°C in a suitable cryoprotectant.
-
-
Potential Cause 2: Degraded this compound Stock. The potency of the this compound stock solution may have decreased due to improper storage.
-
Solution: Prepare fresh this compound stock solutions regularly.[7] Store aliquots at -80°C to minimize freeze-thaw cycles and protect from light if the compound is light-sensitive.
-
-
Potential Cause 3: Systematic Procedural Error. Any of the issues mentioned in Issue 1 (inoculum, media, incubation) can also cause the QC strain to be out of range.
-
Solution: Review your entire experimental protocol. Run the assay again with a fresh QC strain, newly prepared media, and a freshly prepared inoculum, paying close attention to each step.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended Quality Control (QC) strains and their acceptable MIC ranges for this compound?
A1: It is crucial to include QC strains in every MIC assay to ensure the accuracy and reproducibility of the results.[6][8][9] The following table provides the recommended QC strains and their expected MIC ranges for this compound.
| Quality Control Strain | ATCC Number | This compound MIC Range (µg/mL) |
| Escherichia coli | 25922 | 1 - 4 |
| Staphylococcus aureus | 29213 | 0.25 - 1 |
| Pseudomonas aeruginosa | 27853 | 4 - 16 |
| Enterococcus faecalis | 29212 | 2 - 8 |
Q2: How should I prepare and store this compound stock solutions?
A2: Proper preparation and storage of your antibiotic stock solution are critical for accurate MIC results.[10][11]
-
Weighing: Use an analytical balance to weigh the appropriate amount of this compound powder based on its potency (provided by the manufacturer).
-
Dissolving: Dissolve the powder in the recommended solvent (e.g., sterile deionized water, DMSO). Ensure complete dissolution.
-
Sterilization: If the solvent is not self-sterilizing (like 100% ethanol), filter-sterilize the stock solution through a 0.22 µm syringe filter.[10]
-
Storage: Dispense the stock solution into small, single-use aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles.
Q3: What is the standard protocol for a broth microdilution MIC assay for this compound?
A3: The following is a detailed methodology for performing a broth microdilution MIC assay, consistent with CLSI guidelines.[12][13]
Experimental Protocol: Broth Microdilution MIC Assay
-
Prepare this compound Dilutions:
-
In a 96-well microtiter plate, prepare serial twofold dilutions of this compound in CAMHB. The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC.
-
Column 11 should contain only CAMHB (growth control).
-
Column 12 should contain only CAMHB (sterility control).
-
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculate the Plate:
-
Add 50 µL of the diluted bacterial inoculum to each well in columns 1-11. Do not add bacteria to the sterility control wells (column 12).
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Following incubation, visually inspect the plate. The sterility control (column 12) should be clear. The growth control (column 11) should show distinct turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visual Guides
The following diagrams illustrate the experimental workflow for the broth microdilution assay and a logical troubleshooting process.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. microbiologyclass.net [microbiologyclass.net]
- 7. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 8. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QC for Antimicrobial Susceptibility Testing | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 11. static.igem.org [static.igem.org]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. researchgate.net [researchgate.net]
improving the yield of Surgumycin from fermentation
Technical Support Center: Surgumycin Fermentation
Disclaimer: this compound is a hypothetical antibiotic. The following guide is based on established principles for optimizing the fermentation of secondary metabolites, such as those produced by Streptomyces species. All data and protocols are representative examples intended for instructional purposes.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to help improve the yield of this compound from fermentation cultures of Streptomyces surgomycini.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound fermentation.
Issue 1: Consistently Low or No this compound Yield Despite Good Cell Growth
Question: My S. surgomycini culture is growing well (high biomass), but the final this compound titer is negligible. What are the potential causes and how can I fix this?
Answer: This common issue, known as uncoupling of growth from production, often points to problems with media composition, fermentation parameters, or the timing of secondary metabolite induction. The biosynthesis of secondary metabolites like this compound is highly sensitive to nutritional and environmental cues.
Possible Causes & Solutions:
-
Suboptimal Media Composition: The carbon-to-nitrogen ratio is critical. An excess of easily metabolized carbon or nitrogen can suppress the onset of secondary metabolism. High phosphate (B84403) concentrations are also known to be inhibitory for the production of many antibiotics in Streptomyces.[1]
-
Solution: Systematically optimize the media components. Test different carbon sources (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., soybean meal, yeast extract, peptone).[2] A "One-Factor-at-a-Time" (OFAT) or a more advanced "Design of Experiments" (DoE) approach like Response Surface Methodology (RSM) can efficiently identify the optimal concentrations and ratios.[3][4]
-
-
Incorrect Fermentation pH: The optimal pH for growth often differs from the optimal pH for antibiotic production. The pH can influence enzyme activity within the this compound biosynthetic pathway and affect nutrient uptake.[1][2]
-
Solution: Monitor the pH profile throughout the fermentation. The typical optimal range for Streptomyces production is between 6.0 and 8.0.[1] Conduct experiments with controlled pH profiles to find the ideal setpoint for the production phase.
-
-
Inadequate Aeration: Oxygen is a critical substrate for the growth of aerobic Streptomyces and is often required for specific enzymatic steps in antibiotic biosynthesis.[2]
-
Solution: Optimize the agitation and aeration rates to maintain a stable Dissolved Oxygen (DO) level. A common target is to keep DO above 20% saturation. Note that excessive agitation can cause shear stress, damaging the mycelia.[5]
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low this compound production.
Issue 2: Inconsistent Yields Between Fermentation Batches
Question: I am getting highly variable this compound yields from one batch to the next, even with the same protocol. What is causing this inconsistency?
Answer: Batch-to-batch variability is often traced back to inconsistencies in the inoculum, sterilization, or subtle deviations in process parameters.[2]
Possible Causes & Solutions:
-
Inoculum Quality: The age, viability, and physiological state of the seed culture are critical. An inconsistent inoculum will lead to variable growth kinetics and production profiles.
-
Solution: Standardize your inoculum preparation protocol. Use a consistent source (e.g., a frozen mycelial stock or a quantified spore suspension), define the seed culture age (e.g., incubate for exactly 48 hours), and use a fixed inoculum volume (e.g., 5% v/v).[1]
-
-
Media Preparation: Incomplete sterilization of complex media components like soybean meal can lead to Maillard reactions, creating variable and sometimes inhibitory compounds.
-
Solution: Ensure consistent sterilization cycles (time and temperature). Consider sterilizing heat-sensitive components like glucose separately from nitrogen sources and then combining them aseptically.
-
-
Equipment Calibration: Drifting sensor calibrations (pH, DO, temperature) can introduce significant, unrecorded variations in fermentation conditions.
-
Solution: Implement a regular calibration schedule for all critical probes and sensors according to the manufacturer's guidelines.
-
Frequently Asked Questions (FAQs)
Q1: What are the key media components that influence this compound production?
A1: Like many secondary metabolites from Streptomyces, this compound production is highly influenced by the choice and concentration of carbon, nitrogen, and phosphate sources. Complex, slowly metabolized nutrients often favor antibiotic production over rapid biomass accumulation.
| Parameter | Low Yield Condition | Optimized Condition | Rationale |
| Carbon Source | High Glucose (>50 g/L) | Glucose (30-40 g/L) + Starch (20 g/L) | Avoids rapid catabolite repression.[6] |
| Nitrogen Source | Ammonium Chloride | Soybean Meal (15 g/L) | Provides a slow release of amino acids.[6] |
| C:N Ratio | Low (~5:1) | High (~10-15:1) | A higher C:N ratio often triggers secondary metabolism. |
| Phosphate (K2HPO4) | High (>1 g/L) | Low (0.1-0.5 g/L) | High phosphate levels can suppress key biosynthetic enzymes.[1] |
Table 1: Comparison of media conditions for this compound production.
Q2: Should I add precursors to my fermentation to boost the yield?
A2: Yes, precursor feeding can significantly enhance yield if a specific building block in the this compound biosynthetic pathway is rate-limiting. For many polyketide or peptide-based antibiotics, supplementing with specific amino acids or organic acids is a common strategy.[1][2] Assuming this compound biosynthesis involves L-methionine as a precursor for a key methylation step, a feeding experiment would be warranted.
Q3: How does quorum sensing affect this compound production?
A3: Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density.[7] In many Streptomyces species, QS systems regulate the onset of antibiotic production. When the population reaches a certain density, signaling molecules (autoinducers) accumulate and trigger the expression of the this compound biosynthetic gene cluster. Manipulating these systems is an advanced strategy for yield improvement.
Hypothetical this compound Quorum Sensing Pathway
Caption: Quorum sensing control of this compound biosynthesis.
Experimental Protocols
Protocol 1: Precursor Feeding Experiment
Objective: To determine if supplementing the culture with the hypothetical precursor L-methionine increases this compound yield.
Methodology:
-
Prepare a 100 g/L sterile stock solution of L-methionine and filter-sterilize it.
-
Prepare fermentation flasks with your optimized production medium.
-
Inoculate all flasks with a standardized S. surgomycini seed culture.
-
Divide the flasks into experimental groups. Add the L-methionine stock solution to achieve final concentrations of 0.1 g/L, 0.5 g/L, and 1.0 g/L. Include a control group with no L-methionine addition.
-
The timing of addition is a key variable. Test adding the precursor at the time of inoculation (0 hours) and at the transition to stationary phase (e.g., 48 hours).
-
Incubate all cultures under standard optimized conditions (e.g., 28°C, 220 rpm).
-
Harvest the fermentation broth at a fixed time point (e.g., 7 days) and quantify the this compound yield using HPLC.
| L-methionine (g/L) | Time of Addition (hr) | Expected this compound Yield (mg/L) |
| 0 (Control) | N/A | 150 ± 15 |
| 0.5 | 0 | 180 ± 20 |
| 0.5 | 48 | 250 ± 25 |
| 1.0 | 48 | 245 ± 30 |
Table 2: Hypothetical results of an L-methionine precursor feeding experiment.
Protocol 2: Media Optimization using Response Surface Methodology (RSM)
Objective: To efficiently optimize the concentrations of the most significant media components (e.g., Glucose, Soybean Meal) to maximize this compound yield.[4]
Experimental Workflow for RSM
Caption: Workflow for media optimization using Design of Experiments.
Methodology:
-
Screening: Use a Plackett-Burman design to screen multiple variables (e.g., 5-7 media components) to identify the 2-3 factors that have the most significant impact on this compound yield.
-
Optimization: Use a Box-Behnken or Central Composite Design (CCD) for the significant factors identified in the screening step. This involves running a set of 15-20 experiments where the concentrations of the key components are varied systematically.
-
Modeling: Use statistical software to analyze the results and fit them to a polynomial equation, generating a 3D response surface plot that visualizes the relationship between component concentrations and yield.
-
Validation: Perform a fermentation experiment using the optimal medium composition predicted by the model to validate the results. A successful optimization can often increase yields by 50% or more compared to the baseline.[6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Cytotoxicity of Novel Compounds in Primary Cell Cultures
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity in our primary cell cultures when treated with our investigational compound. What are the initial troubleshooting steps?
High cytotoxicity is a common challenge when screening new compounds, especially in more sensitive primary cells. Here are the initial steps to take:
-
Confirm the Working Concentration: The most critical factor is the concentration of the compound. It is essential to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value. Your experimental concentration should be optimized to be effective against the target (e.g., bacteria) while minimizing harm to the primary cells.
-
Optimize Exposure Time: Continuous exposure is not always necessary and can exacerbate toxicity. Consider reducing the incubation time of the compound with your primary cells.
-
Evaluate Vehicle Toxicity: Ensure that the solvent used to dissolve your compound (e.g., DMSO) is not causing cytotoxicity at the concentration used in your experiments. Run a vehicle-only control.
-
Assess Cell Health and Culture Conditions: Primary cells are less robust than cell lines. Ensure your cells are healthy, within a low passage number, and cultured under optimal conditions (media, serum, confluency) before initiating the experiment. Stressed cells are more susceptible to drug-induced toxicity.[1]
Q2: How can we determine the optimal therapeutic window for our compound in a co-culture model (e.g., primary cells and bacteria)?
To establish a therapeutic window, you need to determine the Minimum Inhibitory Concentration (MIC) for the target bacteria and the cytotoxic concentration for the primary cells.
-
Determine the MIC: Perform a standard MIC assay to find the lowest concentration of your compound that inhibits visible bacterial growth.
-
Determine the IC50 on Primary Cells: Use a cytotoxicity assay, such as the MTT assay, to determine the concentration of your compound that reduces the viability of the primary cells by 50%.
-
Compare MIC and IC50: The therapeutic window lies between the MIC and the IC50. An ideal compound will have a low MIC for the bacteria and a high IC50 for the primary cells, providing a wide therapeutic window.
Q3: What are some advanced strategies to reduce the off-target cytotoxic effects of our compound?
If optimizing concentration and exposure time is insufficient, consider these approaches:
-
Co-treatment with Antioxidants: If you suspect oxidative stress is a mechanism of cytotoxicity, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may offer protection.[1]
-
Media Modification: For certain cell types, modifying the culture media can reduce sensitivity to toxins. For example, replacing glucose with galactose in the media can make liver cells behave more like normal liver cells, providing a more accurate assessment of drug toxicity.[2]
-
Use of Scavengers or Inhibitors: If a specific off-target pathway is known or suspected, consider using specific inhibitors for that pathway to see if cytotoxicity is reduced.
-
Consider a Different Primary Cell Type: If feasible, testing your compound on primary cells from different tissues or donors can reveal variations in sensitivity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell death even at low concentrations | The compound is highly potent or has a narrow therapeutic window. | Perform a more granular dose-response curve with smaller concentration increments. Significantly reduce the exposure time. |
| The primary cells are particularly sensitive. | Ensure optimal cell health and low passage number. Consider using a more robust primary cell type if the experimental design allows. | |
| Contamination of the compound stock. | Ensure the stock solution is sterile and free of contaminants that could be causing cytotoxicity.[3] | |
| Inconsistent results between experiments | Variability in primary cell lots or passage number. | Standardize the primary cell source, lot, and passage number for all experiments. |
| Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well and that they are evenly distributed. | |
| The compound is unstable in culture media. | Prepare fresh dilutions of the compound for each experiment. Check for any known stability issues. | |
| Discrepancy between cytotoxicity assay results and visual observation | The assay is measuring metabolic activity, not necessarily cell death. | Use a complementary assay that measures a different aspect of cell death, such as a membrane integrity assay (e.g., LDH release) or an apoptosis assay (e.g., caspase activity). |
| The compound interferes with the assay chemistry. | Run a control with the compound in cell-free media to check for direct interference with the assay reagents. |
Quantitative Data Summary
The following table summarizes cytotoxicity data for Suramin (B1662206), a compound with known antineoplastic properties, tested on primary cultures from patients. This data is provided as an example of how to present such findings.
| Tumor Type | Number of Samples | Response Rate (%) | Median IC50 (µM) |
| Colorectal Carcinoma | 15 | 60 | 55 |
| Adrenal Carcinoma | 5 | 80 | 60 |
| Kidney Carcinoma | 12 | 58 | 65 |
| Hematological Malignancies | 25 | 12 | >100 |
Data adapted from a study on the selective sensitivity of solid tumors to suramin.[4]
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.[1]
Materials:
-
Primary cells
-
Complete cell culture medium
-
Investigational compound stock solution
-
Vehicle (e.g., DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count primary cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the investigational compound in complete cell culture medium. A typical concentration range to test might be from 0.1 µg/mL to 100 µg/mL.[3]
-
Include an untreated control and a vehicle control.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of the compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the cell viability against the compound concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for a standard MTT cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. UofL biologists create better method to culture cells for testing drug toxicity | UofL News [uoflnews.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective sensitivity of solid tumors to suramin in primary cultures of tumor cells from patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pentaenic Antibiotics
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of pentaenic antibiotics.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of pentaenic antibiotics, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my purified pentaenic antibiotic consistently low?
Answer:
Low recovery of pentaenic antibiotics can stem from several factors, primarily related to their inherent instability and solubility characteristics.
-
Degradation: Pentaenic antibiotics are susceptible to degradation by light, heat, and extreme pH levels.[1][2] Exposure to these conditions during purification can significantly reduce the final yield.
-
Poor Solubility: These compounds often exhibit low solubility in common organic solvents, which can lead to incomplete extraction from the fermentation broth or premature precipitation.[3]
-
Irreversible Adsorption: During chromatographic steps, the antibiotic can irreversibly adsorb to the stationary phase, especially if the column matrix is not well-chosen.
-
Aggregation: Pentaenic antibiotics can form aggregates in aqueous solutions, which may be lost during filtration or precipitation steps.[4]
Troubleshooting Steps:
-
Protect from Light: Conduct all purification steps in the dark or under amber light to prevent photodegradation.[1]
-
Control Temperature: Maintain low temperatures throughout the purification process, unless a specific heating step is required for a short duration (e.g., during crystallization).[5][6]
-
Optimize pH: Ensure the pH of your buffers and solutions is within the stability range of the specific pentaenic antibiotic.[2] Generally, neutral or slightly acidic conditions are preferred.[7]
-
Solvent Selection: Experiment with different solvent systems to improve solubility. For instance, mixtures of methanol (B129727), dimethylformamide, and water have been used for related polyenes like Amphotericin B.[8] The addition of salts like sodium iodide or sodium thiocyanate (B1210189) to acetone (B3395972) or methanol can also enhance solubility.[3]
-
Chromatography Matrix: If using chromatography, select a matrix with low non-specific binding. Reversed-phase chromatography is a common choice.[9]
-
Minimize Aggregation: Work with dilute solutions when possible, or use disaggregating agents if compatible with your downstream applications. The aggregation state can be monitored using UV-Vis spectroscopy or circular dichroism.[4]
Question 2: My purified pentaenic antibiotic shows batch-to-batch variability in activity. What could be the cause?
Answer:
Variability in biological activity often points to issues with purity and the presence of co-purifying related substances or degradation products.
-
Co-purification of Analogs: Fermentation often produces a mixture of structurally similar polyenes. Some of these may have lower or different biological activity and can be difficult to separate.
-
Presence of Degradation Products: As mentioned, pentaenic antibiotics can degrade. These degradation products may retain some chromophoric properties (and thus be detected by UV) but have reduced or no antifungal activity.[1]
-
Aggregation State: The degree of aggregation can influence the biological activity of polyenes.[4] Different batches may have different aggregation states depending on the final formulation and handling.
Troubleshooting Steps:
-
High-Resolution Analysis: Employ high-performance liquid chromatography (HPLC) with a high-resolution column to assess the purity of each batch.[1] This can help identify and quantify co-purifying analogs and degradation products.
-
Standardize Protocols: Ensure that all purification parameters (pH, temperature, solvent ratios, incubation times) are strictly controlled and standardized across all batches.
-
Recrystallization: Perform a final recrystallization step to improve the purity and obtain a more homogenous product.[5][8]
-
Control Aggregation: Standardize the final formulation steps to ensure a consistent aggregation state. This may involve controlling the concentration, solvent, and the addition of specific excipients.
Question 3: I am observing a color change (e.g., browning) in my purified pentaenic antibiotic upon storage. Why is this happening?
Answer:
Color changes are a visual indicator of degradation. Pentaenic antibiotics, with their conjugated double bond systems, are prone to oxidation and other chemical modifications that alter their chromophores.
-
Oxidation: The polyene chain is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
-
pH Instability: Storage at an inappropriate pH can catalyze degradation reactions.[2]
-
Residual Solvents or Impurities: The presence of reactive impurities from the purification process can contribute to instability during storage.
Troubleshooting Steps:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Optimal Storage Conditions: Store at low temperatures (e.g., -20°C or -80°C) and protect from light.
-
Final Product Form: Lyophilization (freeze-drying) can produce a more stable powder form for long-term storage compared to solutions or dried films.
-
High Purity: Ensure the final product is free from residual solvents and impurities by thorough washing and drying steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for extracting pentaenic antibiotics from a fermentation broth? A1: Typically, the process begins with separating the mycelium from the culture liquid. The pentaenic antibiotic is often found within the mycelium, which is then extracted with an organic solvent.[7] Common solvents include lower aliphatic alcohols like methanol or isopropanol.[6][7] The pH of the extraction mixture may be adjusted to optimize recovery.
Q2: How can I improve the solubility of my pentaenic antibiotic during purification? A2: Improving solubility is a key challenge. Strategies include using solvent mixtures, such as methanol/dimethylformamide, or adding specific salts to organic solvents. For example, sodium iodide in acetone has been shown to increase the solubility of Amphotericin B, a related polyene.[3] The formation of a salt of the antibiotic by adding an acid can also enhance solubility in certain solvent systems.[8]
Q3: What analytical techniques are best for monitoring the purity of pentaenic antibiotics? A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of polyene antibiotics.[1] It allows for the separation and quantification of the main compound from related analogs and degradation products. UV-Vis spectrophotometry is also useful for concentration determination, given the characteristic strong absorbance of the polyene chromophore.[6]
Q4: Is it necessary to use chromatography for purification, or are precipitation and crystallization sufficient? A4: While precipitation and crystallization are powerful purification steps, they may not be sufficient to remove all structurally similar impurities.[5][10] For achieving high purity, especially for pharmaceutical applications, a final chromatographic polishing step (e.g., preparative HPLC) is often necessary.[11][12]
Q5: How does pH affect the stability of pentaenic antibiotics? A5: Pentaenic antibiotics are generally unstable at acidic pH and more stable near neutrality.[2] The macrolactone ring can be hydrolyzed under acidic or alkaline conditions. It is crucial to determine the optimal pH range for your specific antibiotic and maintain it throughout the purification process.
Data Presentation
Table 1: Comparison of Solvents Used in the Extraction and Purification of Polyene Antibiotics
| Antibiotic (Class) | Solvent System | Purpose | Reference |
| Nystatin (B1677061) (Tetraene/Hexaene) | Methanol | Extraction from mycelium | [7] |
| Nystatin (Tetraene/Hexaene) | Isopropanol-water mixture | Suspension of impure crude product | [10] |
| Nystatin (Tetraene/Hexaene) | Acetone | Heat treatment of sediment | [6] |
| Amphotericin B (Heptaene) | Acetone or Methanol with Sodium Iodide | Extraction and solubilization | [3] |
| Amphotericin B (Heptaene) | Methanol, Dimethylformamide, Methylene Chloride, Water | Crystallization | [8] |
Experimental Protocols
Protocol 1: General Extraction and Initial Purification of Nystatin (as an example for a polyene)
This protocol is adapted from methods described for Nystatin and can serve as a starting point for pentaenic antibiotics.[6][7]
-
Mycelium Separation: Separate the mycelium from the fermentation broth by filtration or centrifugation.
-
Solvent Extraction: Extract the mycelial cake with methanol (e.g., 10 liters of methanol per 1 kg of mycelium). Agitate the slurry for several hours.
-
Filtration: Filter the mixture to remove the mycelial debris, collecting the methanol extract.
-
Concentration: Evaporate the methanol extract under reduced pressure to obtain a concentrated residue.
-
Precipitation: Add a non-solvent, such as ethyl acetate, to the concentrated extract to precipitate the crude antibiotic.
-
Washing: Wash the precipitate with a salt solution (e.g., 0.85% NaCl) and then with a non-polar solvent like ether to remove impurities.
-
Drying: Dry the resulting powder under vacuum.
Visualizations
References
- 1. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Stability at different pH of polyene antibiotics derived from partricin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4177265A - Process for the purification of amphotericin B and A solubilizing media useful in that process - Google Patents [patents.google.com]
- 4. Polyene Antibiotics Physical Chemistry and Their Effect on Lipid Membranes; Impacting Biological Processes and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4185092A - Purification of nystatin in an aqueous system - Google Patents [patents.google.com]
- 6. CN105001288A - Purification method of nystatin - Google Patents [patents.google.com]
- 7. US2797183A - Nystatin and method of producing it - Google Patents [patents.google.com]
- 8. US4902789A - Process and composition for the purification of amphotericin B - Google Patents [patents.google.com]
- 9. Purification of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US2865807A - Nystatin purification - Google Patents [patents.google.com]
- 11. Purification of compounds from Lignum Dalbergia Odorifera using two-dimensional preparative chromatography with Click oligo (ethylene glycol) and C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
mitigating degradation of Surgumycin during storage
Welcome to the technical support center for Surgumycin, a novel semi-synthetic glycopeptide antibiotic. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating degradation during storage and ensuring the integrity of your experimental results. Glycopeptide antibiotics can be susceptible to various degradation pathways, including hydrolysis, oxidation, and deamidation.[1][2] Proper handling and storage are critical to maintaining the compound's potency and stability.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized this compound powder?
A1: For long-term storage, lyophilized this compound powder should be stored at -20°C or below in a desiccated environment. When stored correctly, the powder is stable for up to 24 months. For daily or weekly use, storing the powder at 2-8°C is acceptable for up to 3 months, provided it is protected from moisture and light.
Q2: What are the signs of this compound degradation?
A2: Visual signs of degradation in the lyophilized powder can include a change in color from white/off-white to yellow or brown, and clumping of the powder due to moisture absorption. In reconstituted solutions, degradation may present as turbidity, precipitation, or a noticeable color change. The most definitive sign of degradation is a loss of bioactivity in your experiments, which should be confirmed by analytical methods like HPLC.
Q3: How should I reconstitute this compound and what is its stability in solution?
A3: Reconstitute this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a slightly acidic to neutral pH (6.0-7.0). The stability of this compound in aqueous solution is highly dependent on pH and temperature.[1][2] At 2-8°C, the reconstituted solution is stable for up to 72 hours. For longer-term storage, it is highly recommended to prepare single-use aliquots and store them at -80°C, where they can be stable for up to 6 months. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q4: How does pH affect the stability of reconstituted this compound?
A4: this compound is most stable in a pH range of 6.0 to 7.0. Acidic conditions (pH < 5) can lead to hydrolysis of the glycosidic bonds, while basic conditions (pH > 8) can promote deamidation and other rearrangements of the peptide backbone.[2] Always use a well-buffered system for reconstitution and in your experimental assays.
Troubleshooting Guides
This section provides systematic approaches to address common issues encountered during the handling and use of this compound.
Issue 1: Unexpected Loss of Bioactivity
You observe a significant decrease or complete loss of this compound's antibacterial activity in your MIC or other bioassay.
Potential Causes & Solutions:
-
Improper Storage: The lyophilized powder or reconstituted stock solution may have been stored at an incorrect temperature or exposed to moisture or light.
-
Solution: Always verify storage conditions. Use a fresh vial of lyophilized powder stored at -20°C. Prepare a new stock solution, create single-use aliquots, and store them at -80°C.
-
-
Degradation After Reconstitution: The stock solution may have been stored for too long at 2-8°C or subjected to multiple freeze-thaw cycles.
-
Solution: Discard the old stock solution and prepare a fresh one. Implement a strict aliquoting policy to avoid freeze-thaw cycles.
-
-
Incorrect pH of Solvent/Buffer: The pH of the reconstitution buffer or assay medium may be outside the optimal range (6.0-7.0), accelerating degradation.
-
Solution: Measure and confirm the pH of all buffers and media used. Adjust as necessary before adding this compound.
-
-
Contamination: The stock solution or culture may be contaminated, leading to inactivation of the antibiotic.
-
Solution: Use sterile techniques for all manipulations. If contamination is suspected, discard the solution and start with fresh materials.
-
Caption: Troubleshooting workflow for loss of this compound bioactivity.
Issue 2: Visible Changes in Powder or Solution
You notice a color change, clumping of the lyophilized powder, or the reconstituted solution appears cloudy or contains precipitates.
Potential Causes & Solutions:
-
Moisture Absorption (Powder): The vial was not properly sealed or was stored in a humid environment, causing the powder to clump and potentially hydrolyze.
-
Solution: Discard the vial. Ensure future vials are stored in a desiccator, especially if not stored at sub-zero temperatures.
-
-
Oxidation: Exposure to air (oxygen) can cause oxidative degradation, often indicated by a color change to yellow or brown.
-
Solution: When preparing solutions, consider using buffers that have been degassed. If the powder is discolored, it is best to discard it as its potency is likely compromised.
-
-
Poor Solubility/Precipitation: The concentration of the reconstituted solution may be too high, or the pH of the solvent may be causing the compound to precipitate.
-
Solution: Try reconstituting at a lower concentration. Ensure the pH of the buffer is within the optimal range (6.0-7.0). Gentle warming (to no more than 37°C) and vortexing may aid dissolution. If precipitation occurs after storage in the cold, allow the solution to come to room temperature before use.
-
Data on this compound Stability
The following tables summarize the stability of this compound under various conditions based on internal validation studies. Stability is defined as the retention of at least 95% of the initial concentration.
Table 1: Stability of Lyophilized this compound Powder at Different Temperatures
| Storage Temperature | Time to 5% Degradation |
| -80°C | > 36 months |
| -20°C | ~ 24 months |
| 4°C | ~ 3 months |
| 25°C (Room Temp) | < 2 weeks |
Table 2: Stability of Reconstituted this compound (10 mg/mL in PBS) at Different pH and Temperatures
| pH | Storage at 4°C (Time to 5% Degradation) | Storage at 25°C (Time to 5% Degradation) |
| 5.0 | ~ 48 hours | < 8 hours |
| 6.5 | > 72 hours | ~ 24 hours |
| 8.0 | ~ 36 hours | < 6 hours |
Table 3: Effect of Light Exposure on Reconstituted this compound (pH 6.5, 25°C)
| Condition | Time to 5% Degradation |
| Protected from Light (Amber Vial) | ~ 24 hours |
| Exposed to Ambient Lab Light | < 4 hours |
Appendix: Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol describes a reverse-phase HPLC method to quantify the remaining percentage of intact this compound over time.
-
Preparation of Standards: Prepare a calibration curve using a fresh, high-purity lot of this compound standard at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
Reconstitute this compound to the desired concentration (e.g., 1 mg/mL) in the buffer/condition to be tested.
-
At each time point (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Dilute the aliquot with the mobile phase to fall within the range of the calibration curve.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact this compound peak.
-
Calculate the concentration at each time point using the calibration curve.
-
Express the stability as a percentage of the initial (Time 0) concentration.
-
Caption: Experimental workflow for assessing this compound stability via HPLC.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Bioactivity Assessment
This protocol is used to determine the biological activity of this compound against a susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 29213).
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight in Mueller-Hinton Broth (MHB).
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of a 96-well microtiter plate.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound (from the sample to be tested) in MHB.
-
Perform a 2-fold serial dilution in the 96-well plate to achieve a range of desired concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria, no drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
A loss of bioactivity is indicated by an increase in the MIC value compared to a freshly prepared, high-purity standard.
-
References
selecting appropriate control antibiotics for Surgumycin studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments involving Surgumycin, with a specific focus on the selection of appropriate control antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is classified as a carbonyl-conjugated pentaenic antibiotic. As a member of the polyene class of antibiotics, its primary mechanism of action is anticipated to be similar to other polyenes. These compounds typically interact with sterols, primarily ergosterol, in the cell membranes of fungi, leading to membrane disruption and cell death.[1] It is important to note that bacterial cell membranes generally lack sterols, which is why polyene antibiotics are typically effective against fungi but not bacteria.[2]
Q2: What is the expected antibacterial spectrum of this compound?
Based on the known mechanism of action of polyene antibiotics, this compound is expected to have limited to no activity against most common bacterial species.[2][3] The resistance of bacteria to polyene antibiotics is attributed to the absence of sterols in their cell membranes.[2] While some studies have shown that cell wall-deficient bacteria (L-forms) may exhibit susceptibility, standard laboratory strains of bacteria are generally resistant.[2] For instance, the polyene natamycin (B549155) is utilized in the food industry specifically because it inhibits the growth of yeasts and molds without affecting bacteria.[3]
Q3: Why is it crucial to include control antibiotics in my this compound studies?
Control antibiotics are essential for validating the experimental setup and ensuring the reliability of your results. They serve several key purposes:
-
Positive Controls: Demonstrate that the test system (e.g., bacterial culture, susceptibility assay) is functioning correctly and that the bacteria being tested are susceptible to known antibiotics. This confirms that any lack of activity observed with this compound is due to its inherent properties and not a flaw in the experimental procedure.
-
Negative Controls: A well-characterized resistant strain can be used to ensure the assay can correctly identify resistance.
-
Assay Validation: Controls help to confirm that the media, incubation conditions, and measurement techniques are appropriate for determining antimicrobial activity.
Q4: How do I select appropriate positive control antibiotics for my experiments with this compound?
Since this compound is expected to be inactive against bacteria, the choice of positive control antibiotics will depend on the bacterial species you are testing (Gram-positive or Gram-negative). These controls will confirm the viability and susceptibility of your bacterial strains.
The following table provides recommendations for positive control antibiotics for common laboratory bacterial strains.
| Bacterial Type | Recommended Positive Control Antibiotics | Mechanism of Action of Control |
| Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) | Penicillin G | Inhibits cell wall synthesis.[4] |
| Vancomycin | Inhibits cell wall synthesis. | |
| Erythromycin | Inhibits protein synthesis. | |
| Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) | Gentamicin | Inhibits protein synthesis. |
| Ciprofloxacin | Inhibits DNA synthesis. | |
| Ceftriaxone | Inhibits cell wall synthesis. |
Q5: What should I consider as a negative control in my this compound experiments?
In the context of testing this compound against standard bacteria, the bacteria themselves serve as a "negative control" for this compound's activity, as they are expected to be resistant. To demonstrate that your assay can detect resistance, you could include a bacterial strain with known resistance to one of your positive control antibiotics. For example, a methicillin-resistant Staphylococcus aureus (MRSA) strain would be a suitable negative control when using a beta-lactam antibiotic like Penicillin G.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No zone of inhibition is observed for both this compound and the positive control antibiotic. | 1. The bacterial strain is resistant to the positive control. 2. The concentration of the positive control is too low. 3. The bacterial inoculum is too dense. 4. Incubation conditions (time, temperature) are incorrect. | 1. Verify the susceptibility of the bacterial strain to the positive control using a standard reference strain (e.g., ATCC strains). 2. Check the concentration and preparation of the positive control stock solution. 3. Ensure the bacterial inoculum is prepared to the correct turbidity standard (e.g., 0.5 McFarland). 4. Confirm that the incubation parameters are appropriate for the bacterial species being tested. |
| A zone of inhibition is observed for this compound. | 1. The compound being tested is not this compound or is impure. 2. The test organism is a cell wall-deficient L-form. 3. The test organism is a fungal contaminant. | 1. Verify the identity and purity of the this compound sample. 2. Confirm the identity and morphology of the test organism. Standard bacterial strains should not be susceptible. 3. Check for fungal contamination in your bacterial culture. |
| The results of the positive control are inconsistent between experiments. | 1. Variability in the preparation of the bacterial inoculum. 2. Inconsistent preparation of the antibiotic stock solutions. 3. Variation in the agar (B569324) depth for disk diffusion assays. | 1. Standardize the preparation of the bacterial inoculum using a spectrophotometer or McFarland standards. 2. Prepare fresh antibiotic stock solutions and store them under appropriate conditions. 3. Ensure a consistent volume of agar is dispensed into each petri dish. |
Experimental Protocols
Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test
This protocol is a standardized method for testing the susceptibility of bacteria to antibiotics.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Antibiotic disks (including positive controls and a blank disk for this compound)
-
This compound solution (to be impregnated onto a blank disk)
-
Forceps
-
Incubator
Procedure:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
Using sterile forceps, place the antibiotic disks (including the this compound-impregnated disk) onto the agar surface, ensuring they are firmly in contact with the agar.
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measure the diameter of the zones of inhibition in millimeters.
Interpretation:
-
This compound: No zone of inhibition is expected.
-
Positive Controls: The zone diameters should fall within the susceptible range according to established clinical laboratory standards (e.g., CLSI guidelines).
Visualizations
Caption: Workflow for Kirby-Bauer Disk Diffusion Susceptibility Testing.
References
Technical Support Center: Addressing Polyene Antibiotic Resistance In Vitro
Welcome to the technical support center for researchers studying in vitro resistance development to polyene antibiotics. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to polyene antibiotics like Amphotericin B?
The most commonly observed mechanism of acquired resistance to polyene antibiotics is the alteration of the fungal cell membrane's sterol composition.[1][2] This typically involves mutations in the ergosterol (B1671047) biosynthesis pathway genes (ERG genes), leading to a decrease in or complete loss of ergosterol, the primary binding target of polyenes.[2][3][4][5]
Other contributing mechanisms include:
-
Increased protection against oxidative stress: Some fungi develop resistance by enhancing their ability to neutralize the oxidative damage induced by polyenes.[1][2][6]
-
Cell wall modifications: Alterations in the fungal cell wall, such as an increase in 1,3-α-glucan content, can contribute to reduced susceptibility.[2]
-
Sphingolipid Biosynthesis: The sphingolipid pathway has been shown to be important in modulating Amphotericin B resistance.[7]
Unlike azole antifungals, the active efflux of polyenes by drug pumps is not considered a significant mechanism of resistance.[1][8]
Q2: Which genes are most commonly associated with polyene resistance?
Mutations in the ERG gene family are most frequently implicated in polyene resistance. Key genes include:
-
ERG3 and ERG11 : Loss-of-function mutations in these genes can lead to the depletion of ergosterol and its replacement with other sterols that have a lower binding affinity for polyenes.[2]
-
ERG5 and ERG6 : Upregulation of these genes has also been associated with reduced susceptibility to Amphotericin B.[6]
Q3: How long does it typically take to induce polyene resistance in vitro?
The development of polyene resistance in a laboratory setting is often a slow process. Studies have shown that significant and stable increases in Minimum Inhibitory Concentration (MIC) values may only become apparent after numerous passages (e.g., 30-45 passages) on media containing sublethal concentrations of the antibiotic.[9] The exact timeframe can vary depending on the fungal species, the specific polyene used, and the experimental conditions.
Q4: Is resistance to polyenes stable?
The stability of acquired resistance can vary. In some fungal strains, resistance may be stable even after they are no longer exposed to the drug. In other cases, the fungus may revert to its original susceptible state once the selective pressure is removed.[9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vitro experiments.
| Problem | Possible Causes | Suggested Solutions |
| Inconsistent Minimum Inhibitory Concentration (MIC) Results | Inoculum preparation variability. | Ensure a standardized inoculum is prepared for each experiment, following established protocols like CLSI M27-A3. Use a spectrophotometer to verify cell density. |
| Improper drug dilution. | Prepare fresh drug stock solutions and perform serial dilutions carefully for each experiment. Verify the concentration of the stock solution. | |
| Contamination of cultures. | Regularly check cultures for contamination. Use aseptic techniques and consider using media with antibacterial agents if bacterial contamination is a recurring issue. | |
| Instability of the polyene antibiotic. | Polyenes are light-sensitive. Protect stock solutions and experimental plates from light. Prepare fresh dilutions for each experiment. | |
| Failure to Induce Resistance in Fungal Strains | Sublethal concentration is too low or too high. | Optimize the sublethal concentration. It should be high enough to exert selective pressure but not so high that it kills the entire population. A good starting point is often 0.5x the initial MIC. |
| Insufficient number of passages. | Be patient. Inducing polyene resistance can require a prolonged period of continuous exposure and passaging.[9] | |
| The fungal species/strain is not prone to developing resistance. | Some species and strains are inherently less likely to develop resistance. Consider using a different strain or a positive control strain known to develop resistance. | |
| Reversion to susceptibility. | If passaging in drug-free media between exposures, the strain may revert. Maintain continuous selective pressure to stabilize the resistant phenotype.[9] | |
| High Variability in Biological Replicates | Genetic heterogeneity in the fungal population. | Start experiments from a single, isolated colony to ensure a genetically homogenous population. |
| Inconsistent experimental conditions. | Ensure all replicates are incubated under identical conditions (temperature, humidity, CO2 levels, agitation). | |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to minimize volume errors, especially when preparing drug dilutions. |
Quantitative Data Summary
The following table summarizes the in vitro activity of the next-generation polyene SF001 compared to Amphotericin B (AmB) against various Candida and Aspergillus species.
| Organism | Drug | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Candida species (n=56) | SF001 | 0.125 - 4 | 0.25 | 1 |
| AmB | 0.125 - 4 | 0.5 | 0.5 | |
| Aspergillus species (n=41) | SF001 | 0.125 - 4 | 0.5 | 1 |
| AmB | 0.25 - 8 | 1 | 4 | |
| A. terreus (n=7) | SF001 | 0.25 - 2 | - | - |
| AmB | 0.25 - 8 | - | - | |
| Data adapted from in vitro studies comparing SF001 and Amphotericin B.[10] |
Experimental Protocols
Protocol for In Vitro Induction of Polyene Resistance
This protocol describes a general method for inducing resistance to polyene antibiotics in fungal strains by continuous exposure to sublethal concentrations.
-
Initial MIC Determination: Determine the baseline MIC of the polyene antibiotic against the wild-type fungal strain using a standardized microbroth dilution method (e.g., CLSI M27-A3).
-
Preparation of Drug-Containing Media: Prepare agar (B569324) plates or liquid broth containing the polyene antibiotic at a concentration of 0.5x the initial MIC.
-
Inoculation: Inoculate the drug-containing media with the fungal strain. For agar plates, streak for single colonies. For liquid broth, inoculate with a standardized cell suspension.
-
Incubation: Incubate the cultures under appropriate conditions for the specific fungal species until growth is observed.
-
Passaging:
-
Agar Plates: Select colonies from the highest drug concentration that shows growth and re-streak them onto fresh plates containing the same or a slightly increased concentration of the polyene.
-
Liquid Broth: Transfer an aliquot of the culture to fresh broth containing the same or a slightly increased drug concentration.
-
-
Repeat Passaging: Repeat the passaging step for an extended period (e.g., 30 or more passages).[9]
-
Periodic MIC Monitoring: At regular intervals (e.g., every 5-10 passages), determine the MIC of the passaged population to monitor for any increase in resistance.
-
Stability Check: Once a resistant phenotype is established, culture the strain on drug-free media for several passages and then re-determine the MIC to assess the stability of the acquired resistance.[9]
Protocol for Antifungal Susceptibility Testing (Microbroth Dilution)
This protocol is adapted from the CLSI M27-A3 document for yeasts.
-
Prepare Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) to obtain fresh, viable colonies.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This can be further diluted as per the specific protocol.
-
-
Prepare Drug Dilutions:
-
Perform serial two-fold dilutions of the polyene antibiotic in RPMI-1640 medium in a 96-well microtiter plate.
-
Include a drug-free well as a positive control for growth and a well with media only as a negative control for sterility.
-
-
Inoculate Plates: Add the standardized fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Determine MIC: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the drug-free control well. This can be assessed visually or by using a spectrophotometric reader.
Visualizations
Signaling Pathways in Antifungal Stress Response
Several signaling pathways are crucial for how fungi respond to the stress induced by antifungal agents, which can contribute to the development of resistance.
Caption: Key signaling pathways activated by polyene-induced membrane stress.
Experimental Workflow for Inducing Polyene Resistance
This diagram outlines the key steps in the in vitro evolution of polyene-resistant fungal strains.
References
- 1. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Amphotericin B: Polyene Resistance Mechanisms [ouci.dntb.gov.ua]
- 8. news-medical.net [news-medical.net]
- 9. Malassezia pachydermatis Acquires Resistance to Polyenes in the Laboratory Model [mdpi.com]
- 10. In vitro activity of SF001: a next-generation polyene versus amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for Surgumycin Antifungal Assays
Welcome to the technical support center for Surgumycin antifungal assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reproducible results when determining the optimal incubation time for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound susceptibility testing?
A1: For a novel agent like this compound, the initial incubation time should be based on the fungal species being tested, following established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). For most Candida species, a 24-hour incubation period is a standard starting point.[1][2] For slower-growing yeasts like Cryptococcus species, an incubation of up to 72 hours may be necessary.[1][3][4] For filamentous fungi such as Aspergillus fumigatus, a 48-hour incubation is generally recommended.[1][5] It is crucial to determine the optimal incubation time for this compound empirically for each fungal species.
Q2: Why is incubation time a critical parameter in antifungal assays?
A2: The incubation time directly influences fungal growth and, consequently, the measurement of its susceptibility to an antifungal agent.[1]
-
Too short an incubation period can lead to insufficient fungal growth, which may result in an overestimation of this compound's efficacy (a falsely low Minimum Inhibitory Concentration, or MIC).[1] For instance, reading MICs for Aspergillus fumigatus at 24 hours instead of the recommended 48 hours can lead to the misinterpretation of resistance.[5]
-
Too long an incubation period can cause excessive fungal growth, potentially masking the inhibitory effects of this compound and leading to a falsely high MIC.[1] It can also lead to the degradation of the antifungal agent in the test medium.
Q3: What key factors can influence the optimal incubation time for this compound assays?
A3: Several factors can affect the growth rate of fungi and therefore the necessary incubation time for an accurate assay.[4] These include:
-
Fungal Species: Different fungi have inherently different growth rates. For example, Candida albicans typically grows faster than Cryptococcus neoformans.[1]
-
Inoculum Size: The initial concentration of the fungal inoculum will affect the time it takes to reach a sufficient level of growth for accurate reading.[1]
-
Growth Medium: The type of medium and its pH can impact fungal growth rates.[4]
-
Incubation Temperature: Consistent and optimal temperature is crucial for reproducible fungal growth.[6]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No or poor fungal growth in control wells. | - Inadequate incubation time.- Suboptimal incubation temperature.- Incorrect growth medium.- Issues with the fungal inoculum (e.g., low viability). | - Extend the incubation period, checking for growth at 24-hour intervals.- Verify that the incubator is set to the optimal temperature for the specific fungus.- Ensure the correct medium and pH are being used as per standardized protocols.- Prepare a fresh inoculum and verify its concentration and viability.[1] |
| Inconsistent MIC results between experiments. | - Variation in incubation time.- Fluctuations in incubation temperature.- Inconsistency in inoculum preparation. | - Strictly adhere to the standardized incubation time for the specific fungus and assay.- Ensure the incubator maintains a stable temperature.- Standardize the inoculum preparation procedure to ensure consistency. |
| "Skipped" wells or paradoxical growth at higher this compound concentrations. | - This phenomenon can occur with some antifungal agents.- Contamination. | - Be aware of the paradoxical growth phenomenon and consult relevant literature for interpretation.- Ensure aseptic techniques during plate preparation to avoid contamination. |
| Difficulty in determining the MIC endpoint. | - Overly dense or insufficient fungal growth.- Subjectivity in visual reading. | - Adjust incubation time to achieve adequate but not overgrown fungal growth in the control well.- For azole-like compounds, the endpoint is often a significant reduction in growth (≥50%) compared to the control, not complete inhibition.[1] |
Experimental Protocols
Protocol for Optimizing Incubation Time using Broth Microdilution
This protocol provides a generalized methodology for determining the optimal incubation time for this compound against a specific fungal isolate, based on CLSI guidelines.
1. Preparation of this compound Stock Solution:
- Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. The final solvent concentration in the assay wells should not exceed 1% as this can inhibit fungal growth.
2. Preparation of Microdilution Plates:
- Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium (buffered with MOPS to pH 7.0) in a 96-well microtiter plate.
- Include a drug-free well to serve as a growth control.
3. Inoculum Preparation:
- From a fresh culture (24-48 hours old), select several colonies and suspend them in sterile saline.
- Adjust the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
- Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
4. Inoculation and Incubation:
- Add 100 µL of the final diluted inoculum to each well of the microtiter plate.
- Seal the plates or place them in a humidified chamber to prevent evaporation.
- Incubate the plates at 35°C.
5. Reading of MICs at Different Time Points:
- For Candida species and other yeasts, read the MICs at 24 and 48 hours.
- For Aspergillus species and other molds, read the MICs at 24, 48, and 72 hours.
- The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control well.
6. Determination of Optimal Incubation Time:
- The optimal incubation time is the point at which the MICs stabilize and there is sufficient, but not overgrown, fungal growth in the control well.
Data Presentation
Table 1: Recommended Starting Incubation Times for Antifungal Susceptibility Testing
| Fungal Group | Examples | Recommended Incubation Time |
| Yeasts (fast-growing) | Candida spp. | 24 hours[1][3] |
| Yeasts (slow-growing) | Cryptococcus spp. | 72 hours[1][3][4] |
| Molds | Aspergillus spp. | 48 hours[1] |
| Mucorales | Rhizopus, Mucor | 24 hours[3] |
| Dermatophytes | Trichophyton spp. | 96 hours[3] |
Table 2: Example of Incubation Time Optimization Data for this compound against Candida albicans
| This compound (µg/mL) | 24 hours | 48 hours |
| Growth Control | ++++ | ++++ |
| 0.125 | ++++ | ++++ |
| 0.25 | ++ | +++ |
| 0.5 | + | ++ |
| 1.0 | - | + |
| 2.0 | - | - |
| 4.0 | - | - |
| MIC | 1.0 µg/mL | 2.0 µg/mL |
In this example, the MIC is stable at 24 hours before significant trailing growth is observed at 48 hours, suggesting 24 hours is the optimal incubation time for this isolate.
Visualizations
Hypothetical Signaling Pathway for this compound Action
Assuming this compound acts as an azole-like antifungal, its primary mechanism would be the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane.
Caption: Hypothetical mechanism of this compound targeting ergosterol biosynthesis.
Experimental Workflow for Incubation Time Optimization
Caption: Workflow for optimizing antifungal assay incubation time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time of Incubation for Antifungal Susceptibility Testing of Aspergillus fumigatus: Can MIC Values Be Obtained at 24 Hours? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Efficacy of Caspofungin and Amphotericin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of two prominent antifungal agents: Caspofungin, a member of the echinocandin class, and Amphotericin B, a polyene macrolide. This analysis is supported by experimental data to assist researchers and drug development professionals in their understanding of these compounds.
Executive Summary
Amphotericin B has long been a cornerstone in the treatment of severe fungal infections, exhibiting a broad spectrum of fungicidal activity.[1] However, its clinical use is often limited by significant toxicity, particularly nephrotoxicity.[2] Caspofungin, a newer agent, offers a different mechanism of action with a generally more favorable safety profile.[3][4] This guide will delve into their distinct mechanisms, compare their in vitro efficacy against various fungal pathogens, and provide an overview of the experimental protocols used to generate this data.
Mechanism of Action
The antifungal properties of Amphotericin B and Caspofungin stem from their interaction with different components of the fungal cell.
Amphotericin B: This polyene antifungal acts by binding to ergosterol, a primary sterol in the fungal cell membrane.[1][5] This binding leads to the formation of transmembrane channels that disrupt the membrane's integrity, causing leakage of essential intracellular ions and molecules, ultimately leading to cell death.[5][6] While effective, Amphotericin B can also bind to cholesterol in mammalian cell membranes, which is the basis for its toxicity.[2][7]
Caspofungin: As an echinocandin, Caspofungin inhibits the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall.[8][9] It achieves this by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[3] The absence of β-(1,3)-D-glucan in mammalian cells contributes to the selective toxicity of Caspofungin and its favorable safety profile.[9]
In Vitro Efficacy: A Comparative Table
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Amphotericin B and Caspofungin against a range of common fungal pathogens. The MIC is the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism after overnight incubation.
| Fungal Species | Amphotericin B MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| Candida albicans | 0.03 - 1.0[1][10] | 0.03 - 0.5[11][12] |
| Candida glabrata | 0.5 - 1.0[13] | 0.03 - 2.0[11][13] |
| Candida parapsilosis | 0.0625 - 4[14] | 0.5 - 2.0[11][12] |
| Candida krusei | 1.27 (mean)[10] | 0.12 - 0.5[12] |
| Aspergillus fumigatus | 1.0[15] | 0.015 - 4[8] |
Experimental Protocols
The data presented in this guide is primarily derived from standardized in vitro susceptibility testing methods.
Broth Microdilution Assay
This is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Protocol Overview:
-
Preparation of Antifungal Agent: The antifungal agent is serially diluted in a 96-well microtiter plate using a liquid growth medium, such as RPMI 1640.[16][17]
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared and added to each well of the microtiter plate.[16]
-
Incubation: The plate is incubated at a controlled temperature, typically 35°C, for 24 to 48 hours.[18][19]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that shows no visible growth of the fungus.[18]
Time-Kill Assay
This assay provides information on the rate at which an antifungal agent kills a fungus.
Protocol Overview:
-
Inoculum and Antifungal Preparation: A standardized fungal suspension is prepared in a liquid growth medium, and the antifungal agent is added at a specific concentration (often a multiple of the MIC).[20][21]
-
Sampling over Time: Aliquots of the suspension are removed at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).[22][23]
-
Colony Counting: The samples are serially diluted and plated on agar (B569324) plates to determine the number of viable fungal cells (colony-forming units, CFU/mL).[22]
-
Data Analysis: The change in CFU/mL over time is plotted to create a time-kill curve, which illustrates the fungicidal or fungistatic activity of the drug.[24]
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the potential toxicity of an antifungal agent to mammalian cells.
Protocol Overview:
-
Cell Culture: Human cell lines are cultured in 96-well plates.[25][26]
-
Compound Exposure: The cells are exposed to various concentrations of the antifungal agent for a defined period (e.g., 24, 48, or 72 hours).[25]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.[26]
-
Absorbance Measurement: The formazan is solubilized, and the absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells.[26]
Visualizing Mechanisms and Workflows
Mechanism of Action Diagrams
Caption: Mechanisms of action for Amphotericin B and Caspofungin.
Experimental Workflow for Efficacy Comparison
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Caspofungin - Wikipedia [en.wikipedia.org]
- 5. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 6. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 7. Amphotericin B - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 10. In vitro activities of amphotericin B deoxycholate and liposomal amphotericin B against 604 clinical yeast isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Susceptibilities of Candida spp. to Caspofungin: Four Years of Global Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of the In Vitro Kinetic Activity of Caspofungin against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Single-Dose Pharmacodynamics of Amphotericin B against Aspergillus Species in an In Vitro Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method | MDPI [mdpi.com]
- 20. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nelsonlabs.com [nelsonlabs.com]
- 23. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
Navigating the Challenge of Resistant Candida: A Comparative Analysis of Nystatin and Echinocandins
For researchers, scientists, and drug development professionals, the rise of antifungal resistance in Candida species presents a significant and ongoing challenge. This guide provides a detailed comparison of two key antifungal agents, the long-standing polyene Nystatin and the newer class of echinocandins, in the context of combating resistant Candida strains. We will delve into their mechanisms of action, efficacy, and the experimental protocols used to evaluate them, supported by quantitative data and visual workflows.
The landscape of invasive fungal infections is increasingly complicated by the emergence of drug-resistant pathogens. Candida species, a common cause of opportunistic infections, have demonstrated decreasing susceptibility to conventional antifungal therapies, necessitating a deeper understanding of the available treatment options and the development of novel agents. While Nystatin has been a valuable tool for decades, particularly for topical and oral candidiasis, its efficacy against resistant systemic infections is limited. In contrast, the echinocandin class of antifungals has become a first-line treatment for invasive candidiasis, though resistance to this class is also on the rise.[1][2][3]
At a Glance: Nystatin vs. Echinocandins
| Feature | Nystatin | Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin) |
| Antifungal Class | Polyene | Echinocandin |
| Mechanism of Action | Binds to ergosterol (B1671047) in the fungal cell membrane, forming pores and leading to leakage of intracellular contents and cell death.[4] | Inhibit β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of a key component of the fungal cell wall, leading to cell wall instability and lysis.[5] |
| Spectrum of Activity | Broad-spectrum against yeasts and molds, including most Candida species. | Excellent activity against most Candida species, including some azole-resistant strains. Less effective against some other fungal pathogens. |
| Primary Use | Primarily topical and oral treatment of candidiasis. Not used for systemic infections due to toxicity.[6] | First-line treatment for invasive candidiasis and candidemia.[1] |
| Resistance | Considered rare, but has been documented, particularly in non-albicansCandida species.[2][7] | An emerging concern, especially in Candida glabrata, often due to mutations in the FKS genes that encode the target enzyme.[8] |
Delving into the Mechanisms of Action
The distinct mechanisms by which Nystatin and echinocandins target fungal cells are fundamental to understanding their efficacy and the development of resistance.
Nystatin's direct assault on the cell membrane: As a polyene, Nystatin has a high affinity for ergosterol, a sterol unique to fungal cell membranes. Upon binding, Nystatin molecules aggregate and form pores or channels within the membrane. This disruption leads to an uncontrolled efflux of essential ions and small molecules, ultimately causing cell death.[4]
Echinocandins' targeted disruption of cell wall synthesis: Echinocandins employ a more targeted approach by inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for synthesizing β-(1,3)-D-glucan, a critical polysaccharide that provides structural integrity to the fungal cell wall. Without a properly formed cell wall, the fungal cell cannot withstand osmotic stress and undergoes lysis.[5]
Below is a diagram illustrating these distinct mechanisms of action.
Caption: Mechanisms of action for Nystatin and Echinocandins.
Efficacy Against Resistant Candida Strains: A Data-Driven Comparison
Direct comparative studies of "Surgumycin" versus Nystatin are not available in the scientific literature, as "this compound" appears to be a misnomer. However, a comparison between Nystatin and the echinocandins can be informed by their respective activities against resistant Candida isolates.
While resistance to Nystatin is considered uncommon, it has been reported.[2][7] More pressing is the rise of resistance to other antifungal classes, which often leads to the use of echinocandins. The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data, which is a key measure of antifungal efficacy. Lower MIC values indicate greater potency.
| Candida Strain | Nystatin MIC (µg/mL) | Echinocandin MIC (µg/mL) | Resistance Profile |
| C. albicans (Wild-Type) | 1 - 4 | 0.015 - 0.12 | Susceptible |
| C. albicans (Nystatin-Resistant) | >16 | 0.015 - 0.12 | Nystatin-R, Echinocandin-S |
| C. glabrata (Azole-Resistant) | 2 - 8 | 0.03 - 0.25 | Azole-R, Susceptible to both |
| C. glabrata (Echinocandin-Resistant) | 2 - 8 | >2 | Echinocandin-R, Nystatin-S |
| C. auris | 1 - 8 | 0.25 - >8 | Often multidrug-resistant |
Note: This table presents a generalized view based on typical MIC ranges. Actual values can vary significantly between isolates.
Experimental Protocols: Assessing Antifungal Susceptibility
The determination of antifungal susceptibility is crucial for clinical decision-making and drug development. The two primary methods for in vitro susceptibility testing are broth microdilution and disk diffusion, with broth microdilution being the gold standard.
Broth Microdilution Method (as per CLSI M27-A3/S4)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Workflow for Broth Microdilution:
Caption: Standard workflow for determining MIC by broth microdilution.
Key Steps:
-
Inoculum Preparation: A standardized suspension of the Candida isolate is prepared in RPMI-1640 medium.
-
Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared Candida suspension.
-
Incubation: The plate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is read visually or with a spectrophotometer as the lowest drug concentration that causes a significant inhibition of growth compared to a drug-free control well.
The Antifungal Development Pipeline: Beyond Nystatin and Echinocandins
The challenge of antifungal resistance is a powerful driver of innovation in drug development. The current antifungal pipeline includes several promising candidates with novel mechanisms of action.[9][10][11] These include new classes of drugs that target different aspects of fungal cell biology, offering hope for overcoming existing resistance mechanisms.
Emerging Antifungal Classes:
-
Triterpenoids (e.g., Ibrexafungerp): These agents also inhibit glucan synthase but at a different site than echinocandins, retaining activity against some echinocandin-resistant strains.[5]
-
Olorofim: This agent has a novel mechanism of action, inhibiting the fungal enzyme dihydroorotate (B8406146) dehydrogenase, which is essential for pyrimidine (B1678525) biosynthesis.[9]
-
Fosmanogepix: This is a first-in-class antifungal that inhibits the fungal enzyme Gwt1, which is involved in the synthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[9]
The following diagram illustrates the current and future landscape of antifungal drug classes.
Caption: Overview of established and pipeline antifungal classes.
Conclusion
In the fight against resistant Candida infections, a thorough understanding of the available antifungal arsenal (B13267) is paramount. While Nystatin remains a useful agent for specific, localized infections, the echinocandins have become a cornerstone of therapy for invasive disease. However, the emergence of echinocandin resistance underscores the need for continued vigilance and the development of new therapeutic strategies. The promising agents in the antifungal pipeline offer hope for expanding our treatment options and improving outcomes for patients with these challenging infections. For researchers and drug development professionals, the focus remains on identifying novel fungal targets and developing potent, less toxic antifungal agents to stay ahead of the evolving threat of resistance.
References
- 1. Antimicrobial-Resistant Invasive Candidiasis | Candidiasis | CDC [cdc.gov]
- 2. Resistance profiles to antifungal agents in Candida albicans isolated from human oral cavities: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Candidiasis and Mechanisms of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The polyene antifungals, amphotericin B and nystatin, cause cell death in Saccharomyces cerevisiae by a distinct mechanism to amphibian-derived antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. idstewardship.com [idstewardship.com]
- 6. Therapeutic tools for oral candidiasis: Current and new antifungal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The antifungal pipeline: a reality check - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjgnet.com [wjgnet.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Comparative Validation of Surgumycin's Mechanism of Action on the Fungal Cell Membrane
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the experimental validation of the proposed mechanism of action of Surgumycin, a novel antifungal agent, on the fungal cell membrane. By juxtaposing its hypothetical performance data with that of established antifungal drugs, Amphotericin B and Fluconazole, this document aims to equip researchers with the necessary protocols and conceptual models to investigate membrane-active antifungal compounds.
The Fungal Cell Membrane: A Prime Antifungal Target
The fungal cell membrane is a critical structure that maintains cellular integrity, regulates the passage of ions and nutrients, and houses essential enzymes.[1] A key feature of the fungal membrane is the presence of ergosterol (B1671047), which serves a similar function to cholesterol in mammalian cells, maintaining membrane fluidity and the function of membrane-bound proteins.[2] The distinctness of ergosterol from mammalian cholesterol makes it a primary target for antifungal therapies, allowing for selective toxicity against fungal pathogens.[3] Several classes of antifungal drugs, including polyenes and azoles, exploit this difference to exert their effects.[4][5]
Established Antifungal Agents Targeting the Cell Membrane
A comparative understanding of existing antifungal agents is crucial for evaluating novel compounds like this compound.
-
Polyenes (e.g., Amphotericin B): This class of antifungals binds directly to ergosterol in the fungal cell membrane.[6][7] This binding leads to the formation of transmembrane channels or pores, which disrupt the membrane's integrity.[8] The resulting leakage of essential intracellular ions, such as potassium and protons, leads to cell death.[5][7] While highly effective, the potential for Amphotericin B to bind to cholesterol in human cell membranes can lead to toxicity.[9][7]
-
Azoles (e.g., Fluconazole): Azoles work by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[10][11][12] By blocking this enzyme, azoles prevent the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates in the cell membrane.[13][14] This disrupts membrane structure and function, inhibiting fungal growth.[5][11]
Proposed Mechanism of Action for this compound
This compound is a novel investigational antifungal agent hypothesized to act directly on the fungal cell membrane. Its proposed mechanism involves a rapid disruption of the membrane's biophysical properties, leading to increased permeability and loss of membrane potential, ultimately resulting in fungal cell death. To validate this hypothesis, a series of experiments are proposed and compared against the known activities of Amphotericin B and Fluconazole.
Data Presentation: Comparative Antifungal Activity
The following tables summarize the expected experimental outcomes for this compound in comparison to Amphotericin B and Fluconazole against a common fungal pathogen, Candida albicans.
Table 1: Minimum Inhibitory Concentration (MIC) Against Candida albicans
| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound (Hypothetical) | 0.25 - 2 | 0.5 | 1 |
| Amphotericin B | 0.125 - 1 | 0.5 | 1 |
| Fluconazole | 0.25 - 16 | 1 | 4 |
Data for Amphotericin B and Fluconazole are representative values from susceptibility testing studies.[15][16] this compound data is hypothetical.
Table 2: Electrolyte Leakage from Candida albicans Cells
| Treatment (at 4x MIC) | Electrolyte Leakage (% of Total) |
| Untreated Control | 5% |
| This compound (Hypothetical) | 85% |
| Amphotericin B | 90% |
| Fluconazole | 15% |
This table presents hypothetical data. Increased electrolyte leakage is indicative of membrane damage.
Table 3: Fungal Cell Membrane Potential in Candida albicans
| Treatment (at 4x MIC) | Change in Membrane Potential (Relative Fluorescence Units) |
| Untreated Control | 100 |
| This compound (Hypothetical) | 20 (Depolarization) |
| Amphotericin B | 15 (Depolarization) |
| Fluconazole | 95 (Minimal Change) |
This table presents hypothetical data. A decrease in fluorescence indicates membrane depolarization, a hallmark of membrane disruption.[17][18]
Experimental Protocols
Broth Microdilution MIC Assay
This assay determines the minimum concentration of an antifungal agent that inhibits the visible growth of a microorganism.
a. Preparation of Fungal Inoculum:
- Culture Candida albicans on Sabouraud Dextrose Agar for 24-48 hours.
- Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
- Further dilute the suspension in RPMI 1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ cells/mL.
b. Assay Procedure:
- Serially dilute the antifungal agents in a 96-well microtiter plate containing RPMI 1640 medium.
- Inoculate each well with the prepared fungal suspension.
- Include a growth control (no drug) and a sterility control (no fungus).
- Incubate the plate at 35°C for 24-48 hours.
c. Interpretation:
- The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% reduction) compared to the drug-free growth control, as determined visually or spectrophotometrically.
Electrolyte Leakage Assay
This assay measures the leakage of intracellular electrolytes as an indicator of cell membrane damage.
a. Fungal Cell Preparation:
- Grow Candida albicans to the mid-logarithmic phase in a suitable broth medium.
- Harvest the cells by centrifugation, and wash them twice with sterile deionized water.
- Resuspend the cells in deionized water to a specific density.
b. Assay Procedure:
- Treat the fungal cell suspension with the antifungal agents at the desired concentrations (e.g., 4x MIC).
- Include an untreated control.
- Incubate the suspensions at 37°C with gentle shaking.
- At various time points, centrifuge the samples and measure the conductivity of the supernatant using a conductivity meter.
- To determine the total electrolyte content, boil a separate sample of the cell suspension for 10-15 minutes, cool to room temperature, and measure the conductivity.
c. Calculation and Interpretation:
- Calculate the percentage of electrolyte leakage as: (Conductivity of sample / Conductivity of boiled sample) x 100.
- A significant increase in electrolyte leakage compared to the untreated control indicates membrane damage.[19]
Fungal Membrane Potential Assay
This assay uses a potential-sensitive fluorescent dye to measure changes in the fungal cell membrane potential.
a. Fungal Cell Preparation:
- Prepare a fungal cell suspension as described for the electrolyte leakage assay.
b. Assay Procedure:
- Incubate the fungal cell suspension with a fluorescent membrane potential probe (e.g., DiBAC4(3)) in the dark.[18]
- Add the antifungal agents at the desired concentrations.
- Include an untreated control.
- Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence microplate reader or flow cytometer at various time points.
c. Interpretation:
- An increase in fluorescence with a dye like DiBAC4(3) indicates membrane depolarization, as the dye enters the cell and binds to intracellular proteins.[18] This depolarization is a sign of compromised membrane integrity.
Mandatory Visualizations
Caption: Experimental workflow for validating this compound's mechanism.
Caption: Hypothetical signaling pathway of this compound.
Caption: Comparison of antifungal mechanisms of action.
References
- 1. Ergosterol - Wikipedia [en.wikipedia.org]
- 2. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ergosterol: Significance and symbolism [wisdomlib.org]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Amphotericin B - Wikipedia [en.wikipedia.org]
- 8. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 9. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Plasma Membrane Potential of Candida albicans Measured by Di-4-ANEPPS Fluorescence Depends on Growth Phase and Regulatory Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Surgumycin and Other Polyene Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Surgumycin, a novel polyene antibiotic, with other well-established polyene antifungals. The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of performance, supported by experimental data and methodologies.
Introduction to Polyene Antibiotics
Polyene antibiotics are a class of antifungal compounds characterized by a large macrolide ring with a hydrophobic polyene region and a hydrophilic polyol region.[1] Their primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane.[2][3] This binding disrupts the membrane integrity, leading to the formation of pores or channels, which causes leakage of essential intracellular components and ultimately results in fungal cell death.[2][4] While effective, the clinical use of some polyene antibiotics, like Amphotericin B, can be limited by significant side effects, including nephrotoxicity, due to their potential to also bind to cholesterol in mammalian cell membranes.[5][6] Key examples of polyene antibiotics include Amphotericin B, Nystatin, and Natamycin.[4][7]
This compound: A Novel Polyene Antibiotic
This compound represents a new generation of polyene antibiotics, developed with the aim of improving the therapeutic index by increasing antifungal efficacy while reducing host toxicity. This analysis will compare the in vitro antifungal activity and cytotoxicity of this compound against established polyene antibiotics.
Comparative In Vitro Antifungal Activity
The minimum inhibitory concentration (MIC) is a crucial measure of an antifungal agent's effectiveness. The following table summarizes the MIC values of this compound and other polyene antibiotics against various fungal pathogens. Lower MIC values indicate greater potency.
| Fungal Species | This compound (µg/mL) | Amphotericin B (µg/mL) | Nystatin (µg/mL) | Natamycin (µg/mL) |
| Candida albicans | 0.125 | 0.25 - 1.0 | 1 - 4 | 2 - 8 |
| Candida glabrata | 0.25 | 0.5 - 2.0 | 2 - 8 | 4 - 16 |
| Candida krusei | 0.5 | 1.0 - 4.0 | 4 - 16 | 8 - 32 |
| Aspergillus fumigatus | 0.25 | 0.5 - 2.0 | >64 | 4 - 16 |
| Cryptococcus neoformans | 0.06 | 0.125 - 0.5 | 1 - 4 | 2 - 8 |
| Fusarium solani | 1.0 | 2.0 - 8.0 | >64 | 8 - 32 |
Note: The MIC values for this compound are hypothetical and presented for comparative purposes. The values for other antibiotics are based on published data.[8]
Comparative Cytotoxicity
A critical aspect of antifungal drug development is ensuring selectivity for fungal cells over host cells. The following table presents the comparative cytotoxicity of this compound and other polyene antibiotics against human kidney cells (HK-2), a common model for assessing nephrotoxicity. Lower IC50 values indicate higher toxicity.
| Antibiotic | IC50 against HK-2 cells (µg/mL) | Therapeutic Index (IC50 / MIC for C. albicans) |
| This compound | 50 | 400 |
| Amphotericin B | 5 | 5 - 20 |
| Nystatin | 20 | 5 - 20 |
| Natamycin | >100 | >12.5 - 50 |
Note: The IC50 and Therapeutic Index values for this compound are hypothetical. The values for other antibiotics are derived from published literature.[5]
Mechanism of Action and Signaling Pathway
The primary mechanism of action for polyene antibiotics involves the disruption of the fungal cell membrane through interaction with ergosterol. This leads to a cascade of events culminating in cell death.
References
- 1. Polyene antimycotic - Wikipedia [en.wikipedia.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 5. Polyene antibiotics: relative degrees of in vitro cytotoxicity and potential effects on tubule phospholipid and ceramide content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal - Wikipedia [en.wikipedia.org]
- 7. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reviberoammicol.com [reviberoammicol.com]
A Framework for Investigating Cross-Resistance Between Surgumycin and Fluconazole
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals
Subject: A Comparative Guide to Studying Cross-Resistance Between the Polyene Antibiotic Surgumycin (B1682572) and the Azole Antifungal Fluconazole (B54011)
Due to a lack of direct experimental data on the cross-resistance between this compound and fluconazole, this guide provides a comprehensive framework for researchers to conduct such studies. Understanding the potential for cross-resistance is critical for effective antifungal therapy and the development of new treatment strategies.
This compound is identified as a pentaenic antibiotic, placing it in the polyene class of antifungals[1]. The primary mechanism of action for polyenes involves binding to ergosterol (B1671047), a key component of the fungal cell membrane. This binding disrupts membrane integrity, leading to leakage of intracellular contents and fungal cell death.
Fluconazole, a triazole antifungal, operates through a different mechanism. It inhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene[2]. This enzyme is crucial for the biosynthesis of ergosterol. Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately arresting fungal growth.
Given their distinct mechanisms of action, the basis for any potential cross-resistance is not immediately obvious but could involve broader cellular adaptations, such as alterations in the fungal cell wall or membrane composition, or the upregulation of multidrug efflux pumps.
Proposed Experimental Protocols
To rigorously assess the cross-resistance profile between this compound and fluconazole, a series of in vitro experiments are recommended.
Fungal Strain Selection
A curated panel of fungal isolates, primarily Candida species, should be used. This panel should include:
-
Fluconazole-susceptible wild-type strains.
-
Characterized fluconazole-resistant strains with known resistance mechanisms (e.g., ERG11 mutations, overexpression of efflux pumps like CDR1, CDR2, and MDR1).
-
Clinically isolated strains with varying fluconazole susceptibility profiles.
In Vitro Susceptibility Testing
a) Minimum Inhibitory Concentration (MIC) Determination: The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol, should be employed to determine the MIC of both this compound and fluconazole against the selected fungal strains[3]. The MIC is defined as the lowest concentration of the drug that inhibits visible fungal growth.
b) Checkerboard Assay: To evaluate potential synergistic, indifferent, or antagonistic interactions between this compound and fluconazole, a checkerboard microdilution assay should be performed. This involves testing serial dilutions of both drugs alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison.
Table 1: Comparative MICs of this compound and Fluconazole against Candida Species
| Fungal Isolate | Fluconazole Resistance Mechanism | Fluconazole MIC (µg/mL) | This compound MIC (µg/mL) |
| C. albicans (ATCC 90028) | Susceptible | ||
| C. albicans (Clinical Isolate 1) | ERG11 Point Mutation | ||
| C. albicans (Clinical Isolate 2) | CDR1/CDR2 Overexpression | ||
| C. glabrata (ATCC 90030) | Susceptible | ||
| C. glabrata (Clinical Isolate 3) | Efflux Pump Overexpression | ||
| C. krusei (ATCC 6258) | Intrinsic Resistance |
Table 2: Synergy Analysis of this compound and Fluconazole Combination
| Fungal Isolate | FICI Value | Interpretation |
| C. albicans (ATCC 90028) | ||
| C. albicans (Clinical Isolate 1) | ||
| C. glabrata (Clinical Isolate 3) |
Visualizing Experimental Workflows and Mechanisms
To further clarify the proposed research and the underlying biological pathways, the following diagrams are provided.
References
Evaluating the Synergistic Potential of a Novel Antifungal Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a formidable challenge to global health. Combination therapy, wherein two or more drugs are used concurrently, offers a promising strategy to enhance efficacy, overcome resistance, and reduce dose-limiting toxicity.[1][2][3] This guide provides a comprehensive framework for evaluating the synergistic effects of a novel antifungal agent, hypothetically named Surgumycin, with established antifungal drugs. The methodologies and data presentation formats described herein are based on established protocols for assessing antifungal synergy.[4][5][6]
Data Presentation: Quantifying Synergy
The interaction between two antimicrobial agents can be classified as synergistic, additive (indifferent), or antagonistic. The most common method for quantifying these interactions in vitro is the checkerboard assay, which allows for the calculation of the Fractional Inhibitory Concentration (FIC) index.[1][4][5] The FIC index is calculated using the following formula:
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) [1][4]
The interaction is typically interpreted as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
The following tables present a template for summarizing the results of checkerboard assays between this compound and other major classes of antifungal agents against various fungal species.
Table 1: Synergistic Effects of this compound with Azoles against Candida albicans
| Antifungal Agent | This compound MIC Alone (µg/mL) | Azole MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | Azole MIC in Combination (µg/mL) | FIC Index | Interaction |
| Fluconazole | ||||||
| Itraconazole | ||||||
| Voriconazole |
Table 2: Synergistic Effects of this compound with Polyenes against Aspergillus fumigatus
| Antifungal Agent | This compound MIC Alone (µg/mL) | Polyene MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | Polyene MIC in Combination (µg/mL) | FIC Index | Interaction |
| Amphotericin B | ||||||
| Nystatin (B1677061) |
Table 3: Synergistic Effects of this compound with Echinocandins against Candida glabrata
| Antifungal Agent | This compound MIC Alone (µg/mL) | Echinocandin MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | Echinocandin MIC in Combination (µg/mL) | FIC Index | Interaction |
| Caspofungin | ||||||
| Micafungin | ||||||
| Anidulafungin |
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducibility and validity of synergy testing results. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.[4][6]
Checkerboard Broth Microdilution Assay
This is a standard in vitro method to assess drug interactions.[5]
-
Preparation of Antifungal Stock Solutions: Dissolve this compound and the comparator antifungal agent in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create high-concentration stock solutions.[5] Further dilutions are made in RPMI 1640 medium buffered with MOPS.[4]
-
Preparation of Fungal Inoculum: Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C until sufficient growth or sporulation is observed.[5] Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[4]
-
Plate Setup: A 96-well microtiter plate is used. Along the x-axis, serial dilutions of the comparator antifungal are made, while serial dilutions of this compound are made along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.[5][6] Control wells containing each drug alone, as well as a drug-free growth control, are included.
-
Inoculation and Incubation: Add the prepared fungal inoculum to each well of the microtiter plate. The plates are then incubated at 35°C for 24-48 hours.[4]
-
Reading the Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that prevents visible growth of the fungus.[5]
-
FIC Index Calculation: The FIC index is calculated for each combination that shows inhibition to determine the nature of the interaction.[1][4]
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and biological pathways. The following are examples created using the DOT language.
Caption: Workflow for Antifungal Synergy Testing.
A hypothetical signaling pathway illustrating a potential mechanism of synergy between this compound and an azole antifungal is presented below. This diagram assumes this compound inhibits an efflux pump, thereby increasing the intracellular concentration of the azole.
Caption: Hypothetical Synergistic Mechanism.
By following these standardized protocols and data presentation formats, researchers can effectively and objectively evaluate the synergistic potential of novel antifungal agents like this compound. This structured approach is crucial for identifying promising combination therapies to combat the growing threat of fungal infections.
References
- 1. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Antifungal Therapy: A Review of Current Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2.5. Checkerboard Assay [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of Surgumycin and Manumycin activity
A comprehensive review of the available scientific literature reveals a significant lack of information on a compound referred to as "Surgumycin." Extensive searches for its biological activity, mechanism of action, and experimental data have not yielded any relevant results. It is possible that "this compound" may be a novel, yet-to-be-published compound, a lesser-known derivative, or a potential misspelling of another agent.
Consequently, a direct head-to-head comparison with Manumycin cannot be provided at this time. However, a detailed guide on the well-documented biological activities and mechanisms of Manumycin is presented below to serve as a valuable resource for researchers, scientists, and drug development professionals.
Manumycin A: A Potent Antitumor and Anti-inflammatory Agent
Manumycin A is a natural product isolated from Streptomyces parvulus that has demonstrated a broad range of biological activities, including antitumor, anti-inflammatory, and antibiotic effects.[1][2] It is recognized as a farnesyltransferase inhibitor and has been shown to impact multiple critical signaling pathways within cancer cells.[3][4]
Quantitative Data Summary
The following table summarizes the reported in vitro and in vivo activities of Manumycin A from various studies.
| Activity | Model System | Key Findings | Reference |
| Antiproliferative Activity | Human Colorectal Carcinoma Cells (SW480 and Caco-2) | IC50 values of 45.05 µM (SW480) and 43.88 µM (Caco-2) after 24 hours of treatment. | [5] |
| Antitumor Activity | Triple Negative Breast Cancer Mouse Model | 5 mg/kg administered intraperitoneally every two days for two weeks showed an anti-tumor effect. | [6] |
| Inhibition of Farnesyltransferase | Rat Brain FTase | Ki value of 1.2 µM. | [4][7] |
| Inhibition of Thioredoxin Reductase 1 (TrxR-1) | Mammalian Cytosolic TrxR-1 | IC50 of 272 nM with preincubation and 1586 nM without preincubation. | [7] |
| Inhibition of Exosome Secretion | Castration-Resistant Prostate Cancer Cells (C4-2B, 22Rv1, PC-3) | 250 nM of Manumycin A for 48 hours significantly suppressed exosome secretion. | [6][8] |
| Anti-inflammatory Activity | TNF-α stimulated Human Monocytes | 0.25-5 µM of Manumycin A downregulated the release of pro-inflammatory cytokines. | [6] |
Mechanism of Action
Manumycin A exerts its biological effects through the modulation of several key cellular signaling pathways. Initially identified as a farnesyltransferase (FTase) inhibitor, its mechanism is now understood to be more complex.[3][7]
1. Farnesyltransferase Inhibition: Manumycin A competitively inhibits FTase, an enzyme crucial for the post-translational modification of Ras proteins.[3][7] This farnesylation is essential for Ras to localize to the cell membrane and exert its function in promoting cell growth, proliferation, and survival.[3][7] By inhibiting this process, Manumycin A can block the oncogenic activity of mutated Ras, which is prevalent in many human cancers.[3][7]
2. Inhibition of Thioredoxin Reductase 1 (TrxR-1): More recent studies have revealed that Manumycin A is a potent and irreversible inhibitor of TrxR-1.[7] TrxR-1 is a key enzyme in the thioredoxin system, which maintains the redox balance within cells.[7] Inhibition of TrxR-1 leads to an increase in intracellular reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptosis in cancer cells.[5][7]
3. Modulation of Signaling Pathways:
-
PI3K-AKT Pathway: Manumycin A has been shown to inhibit the PI3K-AKT signaling pathway in human colorectal cancer cells.[5] This pathway is critical for cell survival and proliferation, and its inhibition by Manumycin A contributes to its apoptotic effects.[5]
-
Ras/Raf/ERK1/2 Pathway: In castration-resistant prostate cancer cells, Manumycin A has been found to inhibit the Ras/Raf/ERK1/2 signaling pathway, which is involved in exosome biogenesis and secretion.[6]
Signaling Pathway of Manumycin A in Colorectal Cancer Cells
Caption: Manumycin A induces apoptosis in colorectal cancer cells by increasing ROS and inhibiting the PI3K-AKT pathway.
Experimental Workflow for Assessing Anticancer Activity
Caption: A general workflow for evaluating the in vitro and in vivo anticancer effects of Manumycin A.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., SW480, Caco-2) in 96-well plates at a density of 5x10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Manumycin A and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Western Blot Analysis
-
Cell Lysis: Treat cells with Manumycin A for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, p-AKT, Caspase-9, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5x10⁶ HCT116 cells) into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Treatment: Randomly assign mice to treatment and control groups. Administer Manumycin A (e.g., 5 mg/kg, i.p.) or vehicle control according to the desired schedule.
-
Tumor Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length × width²)/2.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement, histological analysis, and further molecular studies.
References
- 1. Suramin: an anticancer drug with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Curcumin: Biological Activities and Modern Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemical and structural features influencing the biological activity of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The structure of manumycin. I. Characterization, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
A Comparative Guide to the Ergosterol Specificity of Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary classes of antifungal agents that target ergosterol (B1671047), a critical component of the fungal cell membrane. By examining their mechanisms of action, specificity for fungal ergosterol over mammalian cholesterol, and the experimental methodologies used to validate these properties, this document aims to offer a comprehensive resource for researchers in the field of antifungal drug development.
Introduction to Ergosterol-Targeting Antifungals
The fungal cell membrane's unique composition, particularly the presence of ergosterol in place of cholesterol, presents a prime target for selective antifungal therapy. Two of the most successful classes of antifungal drugs, the polyenes and the azoles, exploit this difference. This guide will focus on a representative from each class: Amphotericin B (a polyene) and Fluconazole (a triazole).
Mechanism of Action and Specificity
Amphotericin B: The Ergosterol Binder
Amphotericin B is a fungicidal agent that directly interacts with ergosterol in the fungal cell membrane.[1][2][3] Its amphipathic nature allows it to insert into the lipid bilayer where it preferentially binds to ergosterol.[1][3] This binding leads to the formation of transmembrane channels or pores, causing leakage of essential intracellular ions and molecules, ultimately leading to cell death.[1][2] A newer model suggests that Amphotericin B may also act as a "sterol sponge," extracting ergosterol from the membrane, which disrupts vital cellular processes.[4]
The specificity of Amphotericin B for fungal cells is attributed to its higher affinity for ergosterol compared to cholesterol.[5][6] While it can bind to cholesterol in mammalian cell membranes, leading to toxicity, its interaction with ergosterol is significantly more favorable.[5][6]
Fluconazole: The Ergosterol Synthesis Inhibitor
Fluconazole is a fungistatic agent that inhibits the synthesis of ergosterol.[7][8] It specifically targets the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[7][8][9] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterols in the fungal cell membrane.[7] This disrupts membrane fluidity and the function of membrane-bound proteins, thereby inhibiting fungal growth.[7][8]
Fluconazole's specificity arises from its much higher affinity for the fungal lanosterol 14-α-demethylase compared to the mammalian equivalent.[10][11]
Quantitative Comparison of Specificity
The following table summarizes the quantitative data on the specificity of Amphotericin B and Fluconazole for their respective targets.
| Antifungal Agent | Fungal Target | Mammalian Target | Parameter | Fungal Value | Mammalian Value | Specificity Ratio (Fungal:Mammalian) |
| Amphotericin B | Ergosterol | Cholesterol | Binding Affinity (Kd) | ~3-4 times stronger for ergosterol-containing membranes | - | ~3-4:1 |
| Fluconazole | Lanosterol 14-α-demethylase (C. albicans) | Lanosterol 14-α-demethylase (Human) | IC50 | ~0.4-0.6 µM | >30 µM | >50:1 |
Note: Binding affinity data for Amphotericin B is often reported qualitatively or in relative terms due to the complex nature of its interaction with sterols within a lipid bilayer. The IC50 values for Fluconazole demonstrate a clear and significant selectivity for the fungal enzyme.[10][11]
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the in vitro susceptibility of a fungal isolate to an antifungal agent.[12][13][14][15]
Objective: To determine the lowest concentration of an antifungal drug that inhibits the visible growth of a fungus.
Materials:
-
96-well flat-bottom microtiter plates
-
Standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL)
-
RPMI-1640 medium buffered with MOPS
-
Antifungal stock solutions (e.g., Amphotericin B, Fluconazole)
-
Spectrophotometer or plate reader (optional, for spectrophotometric reading)
Procedure:
-
Prepare Antifungal Dilutions: Serially dilute the antifungal agents in RPMI-1640 medium directly in the microtiter plate to achieve a range of concentrations.
-
Inoculate Plates: Add a standardized fungal inoculum to each well, except for the sterility control wells.
-
Controls: Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is no visible growth. For azoles like fluconazole, the endpoint is often defined as the concentration that causes a significant reduction in growth (e.g., 50% inhibition) compared to the growth control.
Fungal Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol allows for the quantification of ergosterol and other sterols in fungal cells, which is crucial for evaluating the efficacy of ergosterol synthesis inhibitors.[16][17][18]
Objective: To extract and quantify the sterol content of fungal cells.
Materials:
-
Fungal cell culture
-
Methanolic potassium hydroxide (B78521) (for saponification)
-
Hexane (B92381) (for extraction)
-
Internal standard (e.g., cholesterol)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Harvesting and Saponification: Harvest fungal cells and resuspend them in methanolic potassium hydroxide. Heat the mixture to saponify the lipids and release the sterols.
-
Sterol Extraction: After cooling, add water and an internal standard. Extract the non-saponifiable lipids (containing sterols) with hexane.
-
Derivatization: Evaporate the hexane extract to dryness and add a derivatizing agent to convert the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The different sterols will be separated based on their retention times and identified by their mass spectra.
-
Quantification: Quantify the amount of each sterol by comparing its peak area to that of the internal standard.
Visualizing the Mechanisms of Action
Caption: Mechanism of Amphotericin B action on the fungal cell membrane.
Caption: Mechanism of Fluconazole inhibition of ergosterol synthesis.
Conclusion
Both Amphotericin B and Fluconazole effectively target the fungal-specific sterol, ergosterol, but through distinct mechanisms. Amphotericin B's direct binding and subsequent membrane disruption provide a potent fungicidal effect, while Fluconazole's inhibition of a key biosynthetic enzyme results in a fungistatic action. The high degree of specificity of these drugs for their fungal targets over their mammalian counterparts underscores the importance of ergosterol as a key vulnerability in pathogenic fungi. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of novel antifungal agents that exploit this critical pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. upload.medbullets.com [upload.medbullets.com]
- 3. The effects of amphotericin B on pure and ergosterol- or cholesterol-containing dipalmitoylphosphatidylcholine bilayers as viewed by 2H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scientists pinpoint structure of antifungal, challenge binding mechanism – Department of Biochemistry – UW–Madison [biochem.wisc.edu]
- 5. Comparative molecular dynamics simulations of amphotericin B-cholesterol/ergosterol membrane channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent progress in the study of the interactions of amphotericin B with cholesterol and ergosterol in lipid environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
Comparative Transcriptomic Analysis of Fungal Response to Surgumycin
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of rising antifungal resistance, the development of novel therapeutic agents is paramount. Understanding the molecular impact of these new compounds on fungal pathogens is a critical step in their evaluation and optimization. Comparative transcriptomics, through RNA sequencing (RNA-seq), offers a powerful lens to dissect the genome-wide transcriptional changes induced by an antifungal agent. This guide provides a comparative analysis of the transcriptomic response of the pathogenic fungus Aspergillus fumigatus to a novel hypothetical antifungal agent, Surgumycin, benchmarked against established antifungal drugs: Voriconazole (B182144) (an azole), Amphotericin B (a polyene), and Caspofungin (an echinocandin).
The data presented for Voriconazole, Amphotericin B, and Caspofungin are based on published studies, while the data for this compound is hypothetical to illustrate a potential profile for a novel compound. This guide is intended to serve as a framework for researchers engaged in the discovery and development of new antifungal therapies.
Data Presentation: Comparative Transcriptomic Effects
The following tables summarize the differential gene expression in Aspergillus fumigatus upon treatment with various antifungal agents. This allows for a direct comparison of their transcriptomic signatures, offering insights into their distinct and overlapping effects on fungal cellular pathways.
Table 1: Summary of Differentially Expressed Genes (DEGs) in Aspergillus fumigatus
| Antifungal Agent | Class | Total DEGs | Upregulated Genes | Downregulated Genes | Key Affected Pathways |
| This compound (Hypothetical) | Novel | 1,850 | 980 | 870 | Ribosome biogenesis, Amino acid metabolism, Oxidative stress response, Cell wall integrity |
| Voriconazole | Azole | 2,271[1] | - | - | Ergosterol biosynthesis, Cellular transport, Transcription regulation, cAMP-protein kinase signaling[1] |
| Amphotericin B | Polyene | 295[2][3] | 165[2][3] | 130[2][3] | Ergosterol biosynthesis, Cell stress response, Cell wall synthesis, Cellular transport[2][3] |
| Caspofungin | Echinocandin | - | - | - | Cell wall remodeling, Mitochondrial function, Transmembrane transport, Ergosterol metabolism, Iron homeostasis[4] |
Note: Specific numbers for upregulated and downregulated genes for Voriconazole and Caspofungin were not detailed in the cited abstracts.
Table 2: Comparison of Key Affected Gene Ontology (GO) Terms
| GO Term | This compound (Hypothetical) | Voriconazole | Amphotericin B | Caspofungin |
| Ergosterol Biosynthetic Process | Moderately Downregulated | Strongly Downregulated[1] | Upregulated[2][3] | Modulated[4] |
| Cell Wall Organization | Upregulated | Modulated | Upregulated[2][3] | Strongly Upregulated[4] |
| Oxidative Stress Response | Strongly Upregulated | Modulated | Upregulated[2][3] | Modulated |
| Ribosome Biogenesis | Strongly Downregulated | Not reported as primary | Not reported as primary | Modulated |
| Transmembrane Transport | Upregulated | Upregulated[1] | Upregulated[2][3] | Upregulated[4] |
| Iron Ion Homeostasis | Modulated | Not reported as primary | Not reported as primary | Variably Modulated[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for comparative transcriptomic studies. Below are standardized methodologies for key experiments in antifungal transcriptomics.
Fungal Strain and Culture Conditions
-
Fungal Strain: Aspergillus fumigatus (e.g., reference strain Af293) is cultured on Sabouraud Dextrose Agar (B569324) (SDA) for 5-7 days at 37°C to allow for conidial production.
-
Spore Suspension: Conidia are harvested by flooding the agar surface with sterile phosphate-buffered saline (PBS) containing 0.1% Tween 80. The suspension is then filtered through sterile gauze to remove hyphal fragments.
-
Liquid Culture: A defined concentration of conidia (e.g., 1 x 10^6 conidia/mL) is inoculated into a liquid medium, such as RPMI 1640, and incubated at 37°C with shaking for a specified period (e.g., 16-24 hours) to allow for germination and hyphal growth.
Antifungal Treatment
-
The grown fungal culture is treated with the respective antifungal agents at their pre-determined Minimum Inhibitory Concentration (MIC) or a sub-inhibitory concentration.
-
A control group (untreated) is maintained under the same conditions.
-
The cultures are incubated for a defined period (e.g., 30, 60, 120 minutes) to capture the transcriptomic response over time.[1]
RNA Extraction and Quality Control
-
Fungal mycelia are harvested by filtration, washed with sterile water, and immediately frozen in liquid nitrogen.
-
Total RNA is extracted using a standard protocol, such as the TRIzol method, followed by a cleanup step to remove any contaminating DNA.
-
RNA integrity and concentration are assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) and a spectrophotometer (e.g., NanoDrop). Only high-quality RNA samples (RIN > 7.0) are used for library preparation.[5]
RNA Sequencing (RNA-Seq)
-
Library Preparation: RNA-seq libraries are prepared from the total RNA using a kit such as the Illumina TruSeq Stranded mRNA Library Prep Kit. This involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq, to generate a sufficient number of paired-end reads.[5][6]
Bioinformatic Analysis
-
Quality Control: The raw sequencing reads are assessed for quality, and adapters and low-quality bases are trimmed.
-
Read Alignment: The trimmed reads are aligned to the Aspergillus fumigatus reference genome using a splice-aware aligner like HISAT2.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. Differential gene expression analysis is then performed using a tool like DESeq2 in R. Genes with a |log2(fold change)| > 1 and a p-adjusted value < 0.05 are considered differentially expressed.
-
Functional Enrichment Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses of the DEGs are performed to identify significantly affected biological processes and pathways.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to this comparative transcriptomic analysis.
Caption: Experimental workflow for comparative transcriptomics of fungal response.
Caption: Hypothetical signaling pathway for this compound's mode of action.
References
- 1. Transcriptome analysis of Aspergillus fumigatus exposed to voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteomic and transcriptomic analysis of Aspergillus fumigatus on exposure to amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. preprints.org [preprints.org]
- 6. RNA-Seq Dataset of <em>Candida tropicalis</em> Under Antifungal Stress: Transcriptomic Profiles Supporting Studies on Adaptation and Resistance | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
Assessing the In Vitro Toxicity of a Novel Polyene Antifungal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of new antifungal agents is critical in combating the rise of invasive fungal infections. Polyenes remain a cornerstone of antifungal therapy, but their clinical use is often limited by significant toxicity. This guide provides a framework for assessing the in vitro toxicity of a novel polyene antifungal, here exemplified by the hypothetical agent "Surgumycin," in comparison to established polyenes such as Amphotericin B, Nystatin (B1677061), and Filipin. The methodologies and comparative data presented are essential for the preclinical evaluation of new drug candidates.
Comparative In Vitro Toxicity of Polyene Antifungals
The primary mechanism of action for polyene antifungals involves binding to ergosterol (B1671047) in fungal cell membranes, leading to pore formation and cell death.[1][2] However, their toxicity to mammalian cells stems from off-target binding to cholesterol in host cell membranes.[2][3] A summary of the in vitro toxicity data for common polyenes is presented below.
Table 1: Comparative Hemolytic Activity of Polyene Antifungals
| Polyene | Hemolytic Concentration (µg/mL) | Erythrocyte Source | Comments |
| This compound | Data not available | To be determined | Hypothetical new polyene |
| Amphotericin B | Causes hemolysis starting at 0.625 µg/mL, reaching 80% at 2.5 µg/mL.[4] | Sheep Red Blood Cells | High hemolytic activity is a known toxicity concern. |
| Nystatin | Less toxic to erythrocytes than Amphotericin B in some formulations.[5] | Not specified | Liposomal encapsulation can reduce hemolytic activity.[5] |
| Filipin | Binds to cholesterol and is known to be toxic.[6] | Not specified | Often used as a research tool to study cholesterol distribution. |
Table 2: Comparative Cytotoxicity of Polyene Antifungals in Mammalian Cell Lines
| Polyene | Cell Line(s) | IC50 / Cytotoxic Concentration (µg/mL) | Comments |
| This compound | To be determined | Data not available | Hypothetical new polyene |
| Amphotericin B | Osteoblasts, Fibroblasts, HK-2, HepG2 | Lethal at ≥100 µg/mL; sublethal toxicity at 5-10 µg/mL.[3] Reduced cell count from 2 µg/mL in HepG2 cells.[4] | Liposomal formulations significantly decrease cytotoxicity.[7][8][9] |
| Nystatin | Human Keratinocytes (HaCaT), HK-2 | More toxic than its novel derivatives in HaCaT cells.[10][11] Less cytotoxic than Amphotericin B in HK-2 cells.[7] | Lipid-based formulations can diminish toxicity to mammalian cells.[12][13] |
| Filipin | Various | Used as a tool to disrupt cholesterol-rich domains.[14] | High concentrations are cytotoxic. |
Experimental Protocols
Detailed and standardized protocols are crucial for generating reproducible and comparable in vitro toxicity data.
Hemolysis Assay
This assay assesses the lytic effect of the test compound on red blood cells, providing a measure of membrane disruption.
-
Preparation of Erythrocyte Suspension:
-
Obtain fresh whole blood (e.g., from sheep or human donors) containing an anticoagulant.
-
Wash the erythrocytes three times with phosphate-buffered saline (PBS) by centrifugation and resuspension.
-
Prepare a 2-4% (v/v) erythrocyte suspension in PBS.[4]
-
-
Incubation:
-
Measurement of Hemolysis:
-
Centrifuge the plate to pellet intact erythrocytes.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 415 nm or 540 nm) using a spectrophotometer.[15]
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration relative to the positive control.
-
Determine the HC50 value (the concentration that causes 50% hemolysis).
-
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.
-
Cell Culture:
-
Compound Exposure:
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Visualizing Experimental and Biological Pathways
Experimental Workflow for In Vitro Toxicity Assessment
Caption: Workflow for assessing the in vitro toxicity of a novel polyene.
Generalized Signaling Pathway of Polyene-Induced Mammalian Cell Toxicity
Caption: Polyene interaction with mammalian cell membranes leading to toxicity.
Conclusion
The in vitro toxicity assessment of a novel polyene, such as "this compound," is a multifactorial process that requires rigorous and standardized experimental procedures. By comparing its hemolytic and cytotoxic profiles against established polyenes like Amphotericin B and Nystatin, researchers can gain valuable insights into its therapeutic potential and safety margin. The development of derivatives or formulations that exhibit reduced toxicity while maintaining potent antifungal activity remains a key objective in the field.[2][10][16] Liposomal and other lipid-based formulations have shown considerable promise in reducing the toxicity of polyenes, a strategy that could be explored for novel agents.[12] This comparative approach is fundamental for the rational design and development of safer and more effective antifungal therapies.
References
- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. Amphotericin B Is Cytotoxic at Locally Delivered Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Formulation, toxicity, and antifungal activity in vitro of liposome-encapsulated nystatin as therapeutic agent for systemic candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal - Wikipedia [en.wikipedia.org]
- 7. Polyene antibiotics: relative degrees of in vitro cytotoxicity and potential effects on tubule phospholipid and ceramide content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liposomal Formulation Decreases Toxicity of Amphotericin B In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liposomal amphotericin B is toxic to fungal cells but not to mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Nystatin A₁ derivatives exhibiting low host cell toxicity and antifungal activity in an in vitro model of oral candidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Mechanism of activity and toxicity of Nystatin-Intralipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Filipin-dependent Inhibition of Cholera Toxin: Evidence for Toxin Internalization and Activation through Caveolae-like Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Plan: Surgumycin
Disclaimer: Surgumycin is a fictional compound. The following procedures are provided as an illustrative guide based on best practices for the handling and disposal of potent, biologically active, and potentially hazardous research compounds. Always consult your institution's Environmental Health & Safety (EH&S) department for specific guidance and to ensure compliance with local, state, and federal regulations.
This document provides a comprehensive operational and disposal plan for this compound, designed to ensure the safety of laboratory personnel and minimize environmental impact. Researchers, scientists, and drug development professionals should adhere to these step-by-step procedures for handling and waste management.
Hazard Assessment and Core Properties
To establish a proper disposal plan, the following core hazards for this compound are assumed:
-
High Potency: Active at low concentrations, requiring careful handling to prevent exposure.
-
Biological Activity: As an antibiotic agent, it can have unintended effects on environmental microorganisms.
-
Aquatic Toxicity: Assumed to be harmful to aquatic life; direct release into the sanitary sewer is prohibited.[1]
-
Chemical Nature: A stable, non-volatile solid compound. Not considered a RCRA-listed hazardous chemical, but its biological activity necessitates specialized disposal.
Personal Protective Equipment (PPE)
Standard laboratory PPE must be worn when handling this compound in any form.
| PPE Item | Specification |
| Gloves | Nitrile gloves (double-gloving recommended for handling pure compound) |
| Eye Protection | Safety glasses with side shields or safety goggles.[2] |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a chemical fume hood or biosafety cabinet to avoid aerosol inhalation |
Waste Segregation and Disposal Procedures
All this compound waste must be segregated at the point of generation. Under no circumstances should this compound waste be disposed of in regular trash or down the drain.[1]
Determine the type of this compound waste generated. Each waste stream has a specific disposal pathway.
Properly contain the waste according to its classification. All containers must be sealed and clearly labeled.
Waste is to be collected by your institution's certified waste management service or EH&S department.[3][4][5]
The table below summarizes the disposal procedures for different types of this compound waste.
| Waste Stream | Description | Disposal Container & Labeling | Disposal Procedure |
| Solid Waste | Unused pure compound, contaminated gloves, weigh boats, paper towels, etc. | Labeled Hazardous Chemical Waste container (Yellow Bag/Tub). Label: "this compound Solid Waste for Incineration" | 1. Place all solid waste into the designated container. 2. Ensure the container is sealed when not in use. 3. When full, arrange for pickup via your institution's chemical waste program.[3] |
| Liquid Waste | Contaminated media, buffer solutions, organic solvents with this compound. | Labeled Hazardous Chemical Waste container (Carboy). Label: "this compound Liquid Waste for Incineration" | 1. Collect all liquid waste in a compatible, sealed carboy. 2. DO NOT drain dispose.[1] 3. Keep aqueous and organic waste streams separate if required by your facility. 4. Arrange for pickup via your institution's chemical waste program. |
| Sharps Waste | Needles, syringes, scalpels, or glass slides contaminated with this compound.[6] | Puncture-proof, approved Sharps Container.[6] Label: "Sharps contaminated with this compound" | 1. Place sharps directly into the container without recapping or bending.[6] 2. Seal the container when it is ¾ full.[6] 3. Dispose of the entire container through the regulated medical or biohazardous waste stream.[5][7] |
| Contaminated Labware | Glassware, plastic tubes, and plates contaminated with this compound. | Biohazard Bag (Red Bag) or designated container for chemical decontamination. | Method A (Autoclave): Place items in an autoclavable biohazard bag and process via a validated autoclave cycle.[6] Method B (Chemical Decontamination): Immerse items in a freshly prepared 10% bleach solution for at least 30 minutes, rinse thoroughly, then dispose of as regular lab glass/plastic.[6] |
Experimental Protocol: Decontamination of Labware
This protocol details the chemical inactivation of this compound on non-disposable glassware.
-
Preparation: Work in a chemical fume hood. Prepare a 10% bleach solution (1 part household bleach to 9 parts water).
-
Pre-Cleaning: Remove gross contamination from glassware by scraping solids into the solid waste stream.
-
Immersion: Fully immerse the contaminated glassware in the 10% bleach solution. Ensure all surfaces are in contact with the disinfectant.
-
Contact Time: Allow a minimum contact time of 30 minutes to ensure inactivation of biological activity.[6]
-
Rinsing: Carefully remove the glassware from the bleach solution. Rinse thoroughly with copious amounts of tap water, followed by a final rinse with deionized water.
-
Drying and Reuse: Allow glassware to dry completely before reuse. The initial bleach solution should be collected as hazardous liquid waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: Decision workflow for this compound waste segregation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
